(R)-3-Amino-1-benzylpiperidine
説明
特性
IUPAC Name |
(3R)-1-benzylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357548 | |
| Record name | (R)-3-Amino-1-benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168466-84-0 | |
| Record name | (R)-3-Amino-1-benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-1-Benzylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (R)-3-Amino-1-benzylpiperidine: A Technical Guide from Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-1-benzylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound, with a focus on methods starting from chiral precursors.
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereocenter.[1] This approach is often advantageous due to the predictable stereochemistry of the final product.
From D-Ornithine and D-Lysine
D-ornithine and D-lysine are valuable chiral precursors for the synthesis of (R)-3-aminopiperidine derivatives. The general strategy involves the cyclization of the amino acid backbone to form a lactam, followed by reduction and subsequent N-benzylation.
A common route begins with the protection of the amino groups of D-ornithine, followed by cyclization to form the corresponding (R)-3-aminopiperidin-2-one. This lactam is then reduced to afford (R)-3-aminopiperidine, which can be benzylated to yield the target molecule.[2][3]
Key Transformations:
-
Esterification of the carboxylic acid.
-
Cyclization to form the piperidin-2-one ring.
-
Reduction of the lactam and deprotection.
-
N-benzylation.
Diagram: Synthesis from D-Ornithine
Caption: Synthetic pathway from D-Ornithine.
From L-Glutamic Acid
L-glutamic acid can also serve as a chiral starting material. The synthesis involves a series of transformations to build the piperidine ring, including reduction of the carboxylic acid groups to alcohols, conversion to a ditosylate, and subsequent cyclization with an amine.
Diagram: Synthesis from L-Glutamic Acid
Caption: Synthetic pathway from L-Glutamic Acid.
Enzymatic Asymmetric Synthesis: A Green Approach
Biocatalysis, particularly the use of transaminases, has emerged as a powerful and environmentally friendly method for the synthesis of chiral amines.[4][5] This approach typically involves the asymmetric amination of a prochiral ketone precursor.
The synthesis of this compound can be achieved starting from N-benzyl-3-piperidone. A transaminase enzyme, often in the presence of an amine donor like isopropylamine and the cofactor pyridoxal-5'-phosphate (PLP), selectively converts the ketone to the (R)-amine with high enantiomeric excess.[6][7]
Key Advantages:
-
High enantioselectivity.
-
Mild reaction conditions.
-
Reduced environmental impact.
Diagram: Enzymatic Asymmetric Synthesis
Caption: Enzymatic route to the target molecule.
Chemical Asymmetric Synthesis and Other Methods
While chiral pool and enzymatic methods are prominent, other chemical strategies are also employed. These include the use of chiral auxiliaries to direct the stereoselective formation of the amine group, or the resolution of a racemic mixture of 3-amino-1-benzylpiperidine.[8][9]
One reported chemical synthesis involves a Hofmann rearrangement of (R)-1-benzylpiperidinamide.[10]
Quantitative Data Summary
| Precursor/Starting Material | Key Reagents/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| N-Benzyl-3-piperidone | ω-Transaminase, Isopropylamine, PLP | THF/Water | 90.9 | 99.0 | [7] |
| (R)-1-Benzylpiperidinamide | NaOH, NaOCl | THF/Water | 55 | Not Reported | [10] |
| D-Ornithine hydrochloride | HCl, MeOH; NaOMe, MeOH; LiAlH4; Benzyl bromide | Methanol, THF | - | >99 | [2][3] |
| L-Glutamic acid | SOCl2, EtOH; NaBH4; TsCl, Et3N, DMAP; Benzylamine | Ethanol, CH2Cl2 | ~68 (for N-benzylpiperidine derivative) | Not Reported |
Note: Yields can vary significantly based on specific reaction conditions and scale. The data presented is for illustrative purposes based on available literature.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis from N-Benzyl-3-piperidone[7]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve isopropylamine (100 g) in water (100 mL) and adjust the pH to 8.0 with aqueous hydrochloric acid under ice-water bath conditions. Add tetrahydrofuran (80 mL) and dilute with 0.1 M, pH 8.0 Tris-HCl buffer to a final volume of 700 mL. Warm the solution to 50°C.
-
Substrate Addition: Add a solution of N-benzyl-3-piperidone (50 g) in tetrahydrofuran (200 mL) to the reaction mixture.
-
Enzyme and Cofactor Addition: Add ω-transaminase lyophilized powder (1 g) and pyridoxal-5'-phosphate (PLP) (0.8 g) to the mixture.
-
Reaction: Maintain the reaction at 50°C and control the pH at 8.0 by the addition of 20% isopropylamine. Monitor the reaction progress by TLC. The reaction is typically complete within 18 hours.
-
Work-up and Purification: After the reaction is complete, filter to remove solids. Extract the mother liquor three times with ethyl acetate. Combine the organic phases, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain (R)-N-benzyl-3-aminopiperidine as a colorless oil.
Protocol 2: Synthesis from D-Ornithine (Illustrative Steps)[2][3]
-
Esterification: Suspend D-Ornithine hydrochloride in anhydrous methanol and saturate with hydrogen chloride gas. Reflux the mixture. After cooling, the product, methyl orthinate dihydrochloride, crystallizes and can be collected by filtration.
-
Cyclization to Lactam: Treat the methyl orthinate dihydrochloride with sodium methoxide in methanol and reflux. After work-up, (R)-3-aminopiperidin-2-one is obtained.
-
Reduction of Lactam: The (R)-3-aminopiperidin-2-one is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF to yield (R)-3-aminopiperidine.
-
N-Benzylation: React (R)-3-aminopiperidine with benzyl bromide or benzyl chloride in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., acetonitrile or DMF) to afford the final product, this compound.
Protocol 3: Synthesis from L-Glutamic Acid (Illustrative Steps)[11]
-
Diester Formation: React L-glutamic acid with thionyl chloride in ethanol to form the diethyl ester.
-
Reduction to Diol: Reduce the diethyl ester using a reducing agent like sodium borohydride in a suitable solvent to obtain the corresponding chiral diol.
-
Ditosylation: React the diol with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2) to form the ditosylate.
-
Cyclization and N-Benzylation: React the ditosylate with benzylamine. The benzylamine acts as both the nucleophile for cyclization and the source of the N-benzyl group, leading to the formation of the N-Boc protected (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
-
Deprotection: Remove the Boc protecting group under acidic conditions to yield the target this compound.
This guide highlights the primary and most effective strategies for the enantioselective synthesis of this compound. The choice of a specific route will depend on factors such as cost of starting materials, availability of specialized equipment (e.g., for enzymatic reactions), and desired scale of production. The chiral pool and enzymatic approaches are particularly attractive due to their efficiency, stereocontrol, and alignment with green chemistry principles.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 168466-84-0 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-3-Amino-1-benzylpiperidine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, outlines standard experimental protocols for their determination, and illustrates its role in synthetic pathways.
Core Physicochemical Properties
This compound, with the CAS number 168466-84-0, is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical attributes are fundamental to its handling, reaction optimization, and integration into drug development workflows.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][3][4] |
| Molecular Weight | 190.28 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder; may also appear as a yellow-brown oil. | [5] |
| Melting Point | 63-65 °C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform. | [5] |
| Computed XLogP3-AA | 1.4 | [3] |
| pKa (Predicted) | Not available. See discussion below. |
Discussion of Properties:
-
Molecular Formula and Weight: The empirical formula is C₁₂H₁₈N₂ with a corresponding molecular weight of 190.28 g/mol .[1][4]
-
Appearance: The compound is typically a white to off-white crystalline solid or powder.[4] However, it can also be synthesized or found as a yellow-brown oil.[5]
-
Melting Point: The melting point range is reported as 63-65 °C. This is a crucial parameter for identification and purity assessment.
-
Solubility: It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol and chloroform. This differential solubility is important for its use in biphasic reactions and for purification processes like extraction.
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. While no experimentally determined value is available, a computed XLogP3-AA value of 1.4 suggests moderate lipophilicity.[3]
Experimental Protocols for Property Determination
Detailed experimental procedures for determining the physicochemical properties of this compound are not explicitly published. However, standard methodologies can be applied.
2.1 Melting Point Determination (Thiele Tube Method)
A common and straightforward method for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently and slowly at the side arm. The shape of the tube allows for convection currents to ensure uniform heating of the oil and the sample.
-
Observation: The temperature at which the solid first begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded. This range is the melting point.
2.2 pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable groups.
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low. The solution is placed in a thermostatted vessel.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
pH Measurement: After each addition of titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. Since the compound has two basic nitrogen atoms, two equivalence points and two pKa values are expected.
References
(R)-3-Amino-1-benzylpiperidine: A Comprehensive Structural and Conformational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-1-benzylpiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its stereochemistry and conformational flexibility are critical determinants of its interaction with biological targets. This technical guide provides a detailed analysis of the structural and conformational properties of this compound. While a definitive experimental crystal structure for this specific molecule is not publicly available, this document synthesizes information from analogous compounds and theoretical principles to present a robust model of its three-dimensional architecture. Detailed experimental protocols for key analytical techniques are also provided to enable researchers to perform their own structural characterization.
Introduction
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity that is crucial for targeted drug design. The spatial arrangement of the amino and benzyl substituents on the piperidine ring dictates the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding and van der Waals forces. A thorough understanding of its structural and conformational landscape is therefore paramount for its effective application in drug discovery.
Predicted Molecular Structure and Conformation
The piperidine ring is well-established to adopt a low-energy chair conformation to minimize torsional and steric strain. For a 3-substituted piperidine such as this compound, the substituents on the ring can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects determines the preferred conformation.
Conformational Isomers
Two primary chair conformations are possible for this compound, arising from the axial or equatorial orientation of the amino group at the C3 position. The large N-benzyl group is expected to predominantly occupy the equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring.
-
Equatorial Amino Conformer: The amino group is in the equatorial position. This conformation is generally favored for monosubstituted cyclohexanes and piperidines to alleviate 1,3-diaxial interactions.
-
Axial Amino Conformer: The amino group is in the axial position. This conformation would experience steric clashes with the axial hydrogens at the C1 and C5 positions.
Based on fundamental principles of stereochemistry, the equatorial amino conformer is predicted to be the more stable and therefore the predominant conformation at equilibrium.
Predicted Structural Parameters
In the absence of experimental data for this compound, the following table summarizes predicted bond lengths, bond angles, and torsion angles for the lowest energy (equatorial amino) chair conformation. These values are based on standard values for similar molecular fragments and data from computational studies of related piperidine derivatives.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (piperidine ring) | ~1.47 |
| C-C (piperidine ring) | ~1.53 |
| C3-N (amino) | ~1.46 |
| N1-C (benzyl) | ~1.45 |
| C-C (aromatic) | ~1.39 |
| C-H | ~1.09 |
| N-H | ~1.01 |
| Bond Angles (°) ** | |
| C-N-C (piperidine ring) | ~111 |
| C-C-C (piperidine ring) | ~111 |
| C2-C3-N (amino) | ~110 |
| C-N1-C (benzyl) | ~112 |
| H-N-H (amino) | ~107 |
| Torsion Angles (°) ** | |
| C6-N1-C2-C3 | ~ -55 (gauche) |
| N1-C2-C3-C4 | ~ +55 (gauche) |
| C2-C3-C4-C5 | ~ -55 (gauche) |
Note: These are estimated values and require experimental verification.
Experimental Protocols for Structural Analysis
To definitively determine the structural and conformational properties of this compound, a combination of spectroscopic and crystallographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquire a 1D ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.
-
-
Conformational Analysis from Coupling Constants:
-
Carefully analyze the multiplicity and coupling constants (³J values) of the piperidine ring protons in the ¹H NMR spectrum.
-
Large vicinal coupling constants (³J ≈ 8-13 Hz) are indicative of a trans-diaxial relationship between protons.
-
Small vicinal coupling constants (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
By analyzing the coupling patterns, the chair conformation and the axial/equatorial orientation of the amino group can be inferred. For the favored equatorial conformer, the proton at C3 would be axial, and would be expected to show large diaxial couplings to the axial protons at C2 and C4.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth:
-
Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Employ a slow evaporation or slow cooling method to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Computational Modeling
In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences and structural parameters of this compound.
Protocol for Conformational Analysis using Molecular Mechanics and Quantum Mechanics:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.
-
Quantum Mechanical Optimization:
-
Take the low-energy conformers from the molecular mechanics search and perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Include solvent effects using a continuum solvation model (e.g., PCM) to better represent the solution-phase behavior.
-
-
Energy Calculation and Analysis: Calculate the relative energies of the optimized conformers to determine the most stable conformation. Analyze the geometric parameters (bond lengths, angles, dihedrals) of the lowest energy structure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural analysis of this compound.
Caption: Workflow for the structural analysis of this compound.
Conclusion
While definitive experimental structural data for this compound is not currently in the public domain, a comprehensive analysis based on established stereochemical principles and data from analogous structures strongly indicates a preference for a chair conformation with the 3-amino group in the equatorial position. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to verify this predicted structure and to further explore the conformational landscape of this important chiral building block. Such knowledge is indispensable for the rational design of novel therapeutics and other advanced materials.
CAS number and supplier information for (R)-3-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-1-benzylpiperidine is a chiral synthetic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in a wide range of biologically active molecules. This technical guide provides comprehensive information on its chemical properties, supplier details, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents, particularly those targeting sigma receptors.
Chemical and Physical Properties
This compound is a compound with the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 168466-84-0 | |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | White powder or yellow liquid | [2] |
| Synonyms | (3R)-1-(Phenylmethyl)-3-piperidinamine, (3R)-1-Benzylpiperidin-3-amine | [3] |
Supplier Information
This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following reputable sources:
| Supplier | Product Name/Purity | Catalog Number |
| Sigma-Aldrich | This compound | AldrichCPR |
| Thermo Fisher Scientific | This compound, 97% | H52425.03 |
| ChemicalBook | This compound | CB8175940 |
| Opulent Pharma | This compound | Not specified |
| Astatech (Chengdu) Biopharm. Co. Ltd | (r)-3-amino-1-benzyl-piperidine | Not specified |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Hofmann rearrangement of a corresponding amide. Below is a detailed experimental protocol adapted from patent literature.[2]
Synthesis of this compound from (R)-1-benzylpiperidinamide [2]
Materials:
-
(R)-1-benzylpiperidinamide
-
Water
-
30% aqueous sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hypochlorite (NaOCl) solution
-
Toluene
Procedure:
-
In a suitable reaction vessel, mix (R)-1-benzylpiperidinamide (1.1 g) with water (5 mL), 30% aqueous sodium hydroxide (6.7 g, 10 equivalents), and tetrahydrofuran (10 mL).
-
To the stirred mixture, add an aqueous sodium hypochlorite solution (11.2 g, 1.5 equivalents).
-
Maintain the reaction mixture at 15°C and stir for 1 hour.
-
After 1 hour, warm the mixture to 60°C and continue stirring for an additional 2 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture to 20°C.
-
Extract the product from the reaction mixture with toluene (3 x 10 mL).
-
Combine the organic layers.
-
Remove the solvent by concentration under reduced pressure to yield this compound as a yellow-brown oil (0.8 g, 55% yield).
Role in Drug Discovery: Precursor to Sigma Receptor Ligands
This compound and its derivatives are of significant interest in drug development due to their ability to serve as precursors for potent and selective sigma receptor ligands.[4][5] Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological and psychiatric conditions, making them attractive therapeutic targets.
The following diagram illustrates the synthetic utility of this compound as a key intermediate in the synthesis of more complex molecules, such as sigma receptor ligands.
Caption: Synthetic utility of this compound.
Biological Context: Sigma-1 Receptor Signaling
The sigma-1 receptor, a target for ligands derived from this compound, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular signaling, particularly calcium homeostasis.
The diagram below outlines the established role of the sigma-1 receptor in modulating cellular calcium signaling.
Caption: Role of Sigma-1 Receptor in Calcium Signaling.
References
- 1. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 168466-84-0 [chemicalbook.com]
- 3. This compound - Opulent Pharma [opulentpharma.com]
- 4. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 5. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Mechanism of Action of (R)-3-Amino-1-benzylpiperidine in Catalysis: A Technical Whitepaper
Abstract: (R)-3-Amino-1-benzylpiperidine is a chiral diamine with significant potential as a bifunctional organocatalyst in asymmetric synthesis. While its primary application to date has been as a key building block for pharmaceutical agents, its structural features—a chiral primary amine and a tertiary amine on a rigid piperidine scaffold—suggest a plausible role in catalyzing carbon-carbon bond-forming reactions. This technical guide explores the potential mechanism of action of this compound in the context of asymmetric catalysis, focusing on a proposed role in the Michael addition reaction. This document outlines a hypothetical catalytic cycle, presents illustrative quantitative data, provides detailed experimental protocols for its proposed use, and visualizes the mechanistic pathways and workflows. The content herein is based on established principles of bifunctional aminocatalysis and serves as a theoretical framework to guide future experimental validation.
Introduction
Chiral piperidine moieties are privileged structures in medicinal chemistry and natural product synthesis, making their stereoselective synthesis a topic of intense research.[1][2] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. Chiral primary and secondary amines are particularly effective organocatalysts, often operating through enamine or iminium ion intermediates.[3][4]
This compound possesses the key attributes of a bifunctional organocatalyst: a nucleophilic primary amine capable of forming an enamine with a carbonyl compound, and a tertiary amine that can act as a Brønsted base or, when protonated, as a Brønsted acid to activate an electrophile.[5] This dual functionality, locked in a specific stereochemical arrangement by the chiral piperidine ring, can create a highly organized transition state, enabling excellent stereocontrol.
Although direct experimental evidence for the catalytic use of this compound is not yet prevalent in the literature, this guide postulates its mechanism of action in the asymmetric Michael addition of ketones to nitroalkenes, a benchmark reaction for evaluating bifunctional amine catalysts.[6]
Proposed Mechanism of Action: Bifunctional Enamine Catalysis
The proposed catalytic utility of this compound hinges on a dual-activation mechanism involving enamine catalysis, as depicted below. The catalytic cycle for the addition of a ketone to a nitroalkene can be broken down into four key steps:
-
Enamine Formation: The chiral primary amine of the catalyst reacts with a ketone substrate to form a chiral enamine intermediate. This step increases the HOMO of the nucleophile, making it more reactive.
-
Electrophile Activation: An acidic additive (e.g., benzoic acid) protonates the more basic tertiary amine of the piperidine ring. This ammonium ion then acts as a hydrogen-bond donor, activating the nitroalkene electrophile and lowering its LUMO.
-
Stereoselective C-C Bond Formation: The activated enamine and the activated nitroalkene are brought together in a highly organized, chiral transition state. The benzyl group and the piperidine ring provide steric hindrance that directs the attack of the enamine on one face of the nitroalkene, thus controlling the stereochemistry of the newly formed stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water to release the final Michael adduct and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed bifunctional catalytic cycle for the Michael addition.
The stereochemical outcome is determined in the C-C bond-forming step. The chiral environment created by the catalyst forces a specific orientation of the reactants.
Caption: Key interactions in the proposed stereodetermining transition state.
Hypothetical Performance Data
To illustrate the potential efficacy of this compound as a catalyst, the following table summarizes hypothetical data for the asymmetric Michael addition of various ketones to trans-β-nitrostyrene. This data is intended for illustrative purposes and awaits experimental verification.
| Entry | Ketone (Nucleophile) | Time (h) | Conversion (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | Cyclohexanone | 24 | >99 | 95:5 | 97 |
| 2 | Cyclopentanone | 36 | 98 | 92:8 | 95 |
| 3 | Acetone | 48 | 85 | - | 90 |
| 4 | Propiophenone | 48 | 91 | 88:12 | 92 |
| 5 | 4-Methoxycyclohexanone | 24 | >99 | 96:4 | 98 |
| 6 | 4-tert-Butylcyclohexanone | 30 | 95 | >99:1 | 99 |
Conditions: Ketone (2.0 mmol), trans-β-nitrostyrene (1.0 mmol), catalyst (10 mol%), benzoic acid (10 mol%) in toluene (1.0 M) at room temperature.
Experimental Protocols
This section provides a detailed methodology for the proposed catalytic Michael addition.
General Procedure for the Asymmetric Michael Addition
Materials:
-
This compound (catalyst)
-
Benzoic acid (co-catalyst)
-
trans-β-nitrostyrene (electrophile)
-
Ketone (nucleophile, e.g., cyclohexanone)
-
Toluene (anhydrous solvent)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (19.0 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 10 mol%).
-
The flask is sealed with a septum and purged with an inert atmosphere (N₂ or Ar).
-
Anhydrous toluene (1.0 mL) is added via syringe, and the mixture is stirred for 10 minutes at room temperature to ensure dissolution.
-
trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv) is added to the flask.
-
Cyclohexanone (204 µL, 2.0 mmol, 2.0 equiv) is then added dropwise via syringe.
-
The reaction mixture is stirred vigorously at room temperature for the time specified (e.g., 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated directly under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H).
Caption: General experimental workflow for the proposed catalytic reaction.
Conclusion and Future Outlook
This compound possesses all the necessary structural and electronic features to function as a highly effective bifunctional organocatalyst. The proposed mechanism, based on well-established principles of enamine and bifunctional catalysis, provides a strong rationale for its potential application in asymmetric Michael additions and other C-C bond-forming reactions. The rigid chiral scaffold is expected to provide a well-defined transition state, leading to high levels of stereocontrol.
This technical guide serves as a foundational hypothesis. Future work must be directed toward the experimental validation of this proposed catalytic activity. Such studies would involve screening various reaction conditions, expanding the substrate scope, and performing detailed mechanistic investigations, including kinetic studies and computational modeling, to confirm the proposed transition state. The successful development of this compound as an off-the-shelf organocatalyst would represent a valuable addition to the synthetic chemist's toolkit for accessing enantioenriched molecules.
References
- 1. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Michael Addition [organic-chemistry.org]
Literature review of (R)-3-Amino-1-benzylpiperidine and its analogs
An In-Depth Technical Guide to (R)-3-Amino-1-benzylpiperidine and its Analogs
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its derivatives, optically active 3-aminopiperidines have garnered significant attention due to their presence in several approved drugs, including the dipeptidyl peptidase-IV (DPP-4) inhibitors alogliptin and trelagliptin.[1] this compound serves as a key intermediate and structural motif in the development of novel therapeutic agents.[2][3] Its constrained cyclic structure and the stereochemistry of the amino group are crucial for specific interactions with biological targets. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, therapeutic applications as DPP-4 inhibitors and agents for neurodegenerative diseases, and structure-activity relationships.
Synthesis of this compound and Analogs
The enantiomerically pure 3-aminopiperidine core is a valuable building block, and various synthetic strategies have been developed to access it. Common methods include the asymmetric synthesis from achiral precursors, resolution of racemic mixtures, and utilization of the chiral pool.
Key Synthetic Approaches:
-
From L-Glutamic Acid: A widely reported method involves a multi-step synthesis starting from the natural amino acid L-glutamic acid.[4] This approach leverages the inherent chirality of the starting material to establish the desired (R)-stereocenter. The process typically involves esterification, Boc-protection of the amino group, reduction of the carboxylic acids to diols, tosylation of the diols, and subsequent cyclization with an appropriate amine, such as benzylamine.[1]
-
Enzymatic Transamination: Biocatalytic methods offer a green and efficient alternative. Asymmetric synthesis using a transaminase catalyst can convert a protected 3-piperidone into the corresponding (R)-3-aminopiperidine with high optical purity.[5][6] This method is advantageous due to its mild reaction conditions and high stereoselectivity.[5]
-
Hydrogenation of Pyridines: Another approach involves the catalytic hydrogenation of substituted pyridines. For instance, t-butyl pyridin-3-ylcarbamate can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding piperidine derivative.[7]
Below is a diagram illustrating a common synthetic workflow starting from L-glutamic acid.
Experimental Protocol: Synthesis from Ditosylate and Benzylamine[1]
A representative procedure for the cyclization step is as follows:
-
A solution of the crude ditosylate intermediate (derived from the corresponding diol, 1.0 mmol) is prepared.
-
Benzylamine (15 mmol) is added to the solution.
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with an aqueous solution.
-
The product is extracted using an organic solvent (e.g., CH2Cl2).
-
The combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by chromatography to yield the N-benzylpiperidine derivative.
Therapeutic Applications
Analogs of this compound have been extensively explored as inhibitors of various enzymes, leading to potential treatments for metabolic and neurodegenerative diseases.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[8] By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[8][9] This mechanism makes DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes mellitus.[10][11] The (R)-3-aminopiperidine moiety is a key pharmacophore that often binds to the S1 pocket of the DPP-4 enzyme.
Quantitative Data: DPP-4 Inhibitory Activity of Analogs
The inhibitory potency of various analogs is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound Class | Representative Analog | DPP-4 IC50 (nM) | Reference |
| Triazolopiperazine β-amino amides | Compound 3 | 2 | [9] |
| Triazolopiperazine β-amino amides | Compound 4 | 2 | [9] |
| Indole Aminoethyl Carboxamides | Compound 24 | 70 | [9] |
| Indole Aminoethyl Carboxamides | Compound 25 | 70 | [9] |
| α-amino pyrrole-2-carbonitriles | Compound 53 | 4 | [9] |
| α-amino pyrrole-2-carbonitriles | Compound 54 | 10 | [9] |
| Piperazinopyrrolidines | Compound 23 | 3730 | [9] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
A typical fluorometric assay to determine DPP-4 inhibitory activity involves the following steps:
-
Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer (e.g., Tris-HCl).
-
Procedure: a. The test compounds (analogs of this compound) are serially diluted in the assay buffer. b. The DPP-4 enzyme is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature. c. The enzymatic reaction is initiated by adding the fluorogenic substrate. d. The reaction is incubated at 37°C. e. The fluorescence intensity is measured at specific excitation and emission wavelengths (e.g., 380 nm and 460 nm, respectively) using a microplate reader.
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Alzheimer's Disease and Neuroprotection
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) plaque deposition, and oxidative stress.[12][13] This complexity has driven the development of multi-target-directed ligands (MTDLs) that can address several of these factors simultaneously.[14] N-benzylpiperidine analogs have emerged as promising scaffolds for designing MTDLs for AD.[13][14]
These compounds are often designed to inhibit key enzymes like acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase-1 (BACE-1), which is involved in the production of Aβ peptides.[14]
Quantitative Data: Cholinesterase and BACE-1 Inhibitory Activities
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 15b | eeAChE | 0.39 | [13] |
| 15j | eqBChE | 0.16 | [13] |
| 25 | AChE | Moderate | [14] |
| 26 | AChE | Moderate | [14] |
| 40 | AChE & BACE-1 | Balanced | [14] |
| 41 | AChE & BACE-1 | Balanced | [14] |
| 19 | AChE | 0.0012 | [15] |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and phosphate buffer.
-
Procedure: a. The reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations. b. The AChE enzyme is added to the wells and incubated for a specified period (e.g., 15 minutes) at a controlled temperature. c. The reaction is initiated by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). e. The absorbance of the solution is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percent inhibition is calculated, and IC50 values are determined by non-linear regression analysis.
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the potency and selectivity of these analogs.
-
For DPP-4 Inhibitors: The (R)-configuration of the 3-aminopiperidine ring is often critical for potent inhibition. The amino group typically forms a key salt bridge interaction in the enzyme's active site. Substitutions on the piperidine nitrogen and modifications of other parts of the molecule are explored to enhance binding to other subsites (S2, S2') of the enzyme, thereby improving potency and selectivity.[9]
-
For AChE Inhibitors: The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE.[14] The length and nature of the linker between the piperidine core and other aromatic moieties are critical for achieving dual binding to both the catalytic active site (CAS) and the PAS of the enzyme, which can also help in inhibiting Aβ aggregation induced by AChE.[14][15]
Conclusion
This compound and its analogs represent a versatile and highly valuable class of compounds in modern drug discovery. The 3-aminopiperidine scaffold is a privileged structure for targeting enzymes like DPP-4, leading to effective treatments for type 2 diabetes. Furthermore, the N-benzylpiperidine framework has proven to be an excellent starting point for developing multi-target-directed ligands aimed at the complex pathology of Alzheimer's disease. Continued exploration of the structure-activity relationships and the development of novel synthetic routes will undoubtedly lead to the discovery of new and improved therapeutic agents based on this important chemical core.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Opulent Pharma [opulentpharma.com]
- 3. cphi-online.com [cphi-online.com]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 8. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-3-Amino-1-benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-1-benzylpiperidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) often resides in a single enantiomer. This technical guide provides an in-depth overview of the core enantioselective synthesis methods for this compound, presenting comparative data and detailed experimental protocols for key methodologies.
Core Synthetic Strategies
Several enantioselective strategies have been developed to produce this compound and its precursors. The most prominent and industrially viable methods include enzymatic transamination, synthesis from the chiral pool, and resolution of racemates.
Enzymatic Transamination
Enzymatic transamination has emerged as a powerful and green method for the asymmetric synthesis of chiral amines. This approach utilizes transaminase enzymes to stereoselectively convert a prochiral ketone to the corresponding amine with high enantiopurity. In the synthesis of this compound, an N-protected 3-piperidone derivative is used as the substrate.
A patented method describes the conversion of N-benzyl-3-piperidone to (R)-N-benzyl-3-aminopiperidine using a transaminase. The process involves the enzymatic reaction followed by a deprotection step to yield the target compound. The key advantages of this method are its high enantioselectivity (often >99% ee), mild reaction conditions, and environmental friendliness.[1][2]
Experimental Protocol: Enzymatic Synthesis of (R)-N-benzyl-3-aminopiperidine [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve N-benzyl-3-piperidone (substrate) in a buffered aqueous solution.
-
Enzyme and Cofactor Addition: Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) as a cofactor. An amino donor, such as isopropylamine, is also added in excess.
-
pH and Temperature Control: Maintain the pH of the reaction mixture at a constant value (e.g., 8.5) and the temperature at a specific level (e.g., 45°C).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solid enzyme by filtration. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Logical Workflow for Enzymatic Transamination
References
A Technical Guide to the Synthesis and Characterization of Novel (R)-3-Amino-1-benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (R)-3-Amino-1-benzylpiperidine and its derivatives. This class of chiral compounds holds significant interest in medicinal chemistry, primarily as key building blocks for pharmacologically active agents, including those targeting neurodegenerative diseases like Alzheimer's. This document outlines various synthetic methodologies, detailed experimental protocols, and extensive characterization data. Furthermore, it explores the biological context of these derivatives, particularly as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).
Synthesis of this compound Core Structure
The enantiomerically pure this compound scaffold can be synthesized through several strategic approaches, each with its own advantages in terms of starting materials, stereocontrol, and scalability. Key methodologies include asymmetric synthesis from prochiral precursors, utilization of the chiral pool, and enzymatic resolutions.
Asymmetric Synthesis via Enzymatic Transamination
A highly efficient and stereoselective method for producing chiral amines is through enzymatic transamination. This approach utilizes ω-transaminases to convert a prochiral ketone to the corresponding amine with high enantiopurity. For the synthesis of this compound precursors, this typically involves the amination of N-protected 3-piperidones.
Experimental Protocol: Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine [1]
This protocol details the synthesis of a key intermediate, (R)-N-Boc-3-aminopiperidine, which can be subsequently deprotected and benzylated.
-
Reaction Setup: In a suitable reaction vessel, dissolve N-Boc-3-piperidone in a buffer solution (e.g., Tris-HCl) containing an amine donor (e.g., isopropylamine) and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Enzyme Addition: Introduce an immobilized (R)-selective ω-transaminase to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 45°C) and pH (e.g., 8.5) with gentle agitation for a specified period (e.g., 24 hours), monitoring the conversion by TLC or HPLC.
-
Work-up and Purification: Upon completion, remove the immobilized enzyme by filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Synthesis from Chiral Pool Precursors
Leveraging naturally occurring chiral molecules, such as amino acids, provides an economical and efficient route to enantiomerically pure compounds. L-glutamic acid is a common starting material for the synthesis of the (S)-enantiomer of 3-aminopiperidine derivatives. A similar strategy can be employed using D-glutamic acid for the (R)-enantiomer, or through synthetic manipulations of intermediates derived from other chiral starting materials like D-ornithine or D-lysine.[2][3]
Experimental Protocol: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid
This protocol outlines the synthesis of the (S)-enantiomer, illustrating the general multi-step strategy from a chiral amino acid. A similar pathway starting from D-glutamic acid would yield the corresponding (R)-enantiomer.
-
Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.
-
Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Tosylation: The primary hydroxyl groups of the diol are activated by conversion to tosylates using p-toluenesulfonyl chloride.
-
Cyclization with Benzylamine: The ditosylate intermediate is then cyclized by reaction with benzylamine, which acts as both the nucleophile for ring formation and the source of the N-benzyl group, to afford (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Synthesis via Hofmann Rearrangement
Another classical approach involves the Hofmann rearrangement of a chiral amide. This method is effective for converting a carboxylic acid derivative into a primary amine with one less carbon atom.
Experimental Protocol: Synthesis of this compound from (R)-1-benzylnipecotamide
-
Preparation of the Amide: (R)-Nipecotic acid is first converted to its corresponding amide, (R)-nipecotamide. This amide is then N-benzylated.
-
Hofmann Rearrangement: The resulting (R)-1-benzylnipecotamide is treated with a solution of sodium hypochlorite or sodium hypobromite in aqueous sodium hydroxide. The reaction mixture is typically stirred at a controlled temperature (e.g., 15°C) and then warmed (e.g., to 60°C) to drive the rearrangement to completion.
-
Extraction and Isolation: After cooling, the product is extracted into an organic solvent such as toluene. The combined organic extracts are dried and concentrated to yield this compound.
Characterization of this compound and Derivatives
Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
Table 1: Spectroscopic Data for this compound and a Key Intermediate
| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | HRMS (m/z) |
| (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | (CDCl3, 101 MHz) δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1. | (CDCl3, 101 MHz) δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1. | ESI: [M+H]+ Calcd for C17H27N2O2: 291.2073, Found: 291.2068. |
| (R)-N-benzyl-3-aminopiperidine | (CDCl3, 400MHz) δ 7.21–7.30 (m, 5H), 3.49 (d, J=13.2Hz, 1H), 3.45 (d, J=13.2Hz, 1H). | Data not available in the searched literature. | Data not available in the searched literature. |
| (R)-3-aminopiperidine dihydrochloride | (D2O, 400 MHz) δ 3.73 (m, 2H), 3.47–3.44 (m, 1H), 3.06–2.89 (m, 2H), 2.19–2.17 (m, 1H), 2.03–2.00 (m, 1H), 1.76–1.73 (m, 1H), 1.61–1.64 (m, 1H).[1] | (D2O, 101 MHz) δ 45.61, 44.94, 43.41, 26.26, 20.15.[1] | Data not available in the searched literature. |
Note: Complete spectroscopic data for the unprotected this compound is not consistently available across the surveyed literature. The provided data is based on available sources.
Biological Activity and Signaling Pathways
Derivatives of N-benzylpiperidine have emerged as promising candidates for the treatment of Alzheimer's disease due to their ability to act as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).[4]
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline. AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
(R)-3-Amino-1-benzylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-3-Amino-1-benzylpiperidine (CAS RN: 168466-84-0), a key intermediate in organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development activities.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol .[1][2] It is typically a white powder or yellow liquid.[3] While slightly soluble in water, its full physicochemical properties are important for proper handling and storage.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | White powder or yellow liquid | [3] |
| CAS Number | 168466-84-0 | [1][2][4] |
| Solubility | Slightly soluble in water | [3] |
| SMILES String | N[C@@H]1CCCN(C1)Cc2ccccc2 | [1] |
| InChI Key | HARWNWOLWMTQCC-GFCCVEGCSA-N | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data. It is crucial to understand these hazards to implement appropriate safety measures.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation.[2][4] |
| H319 | Causes serious eye irritation.[2][4] |
| H335 | May cause respiratory irritation.[2][4] |
| H314 | Causes severe skin burns and eye damage.[2] |
| H318 | Causes serious eye damage.[2] |
Signal Word: Danger[2]
Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure and associated risks.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [5]* Skin Protection:
-
Wear impervious protective gloves (e.g., nitrile rubber).
-
A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]The recommended storage temperature is typically between 2-8°C.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids. [6]* Stability: The compound is stable under recommended storage conditions.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5][6] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize environmental contamination and personnel exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]* Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides. [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols: Standard Operating Procedures for Handling
While specific experimental uses will vary, the following standard operating procedures should be followed when handling this compound in a laboratory setting.
Weighing the Compound
-
Preparation: Don the appropriate PPE (lab coat, gloves, and safety goggles). Ensure the analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Taring: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust. If the compound is a liquid, use a calibrated pipette.
-
Cleaning: After weighing, securely close the stock container. Clean the spatula and any contaminated surfaces.
Dissolving the Compound
-
Preparation: In a chemical fume hood, place a suitable flask or beaker on a magnetic stir plate.
-
Solvent Addition: Add the desired solvent to the flask.
-
Compound Addition: Slowly add the pre-weighed this compound to the solvent while stirring.
-
Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but ensure this is compatible with the solvent and the reaction conditions.
Quenching and Work-up
-
Cooling: Ensure the reaction mixture is cooled to an appropriate temperature before quenching.
-
Quenching: Slowly and carefully add the quenching agent to the reaction mixture, paying attention to any potential exothermic reactions.
-
Extraction and Washing: Perform any subsequent extractions and washes in a separatory funnel within the fume hood. Vent the separatory funnel frequently to release any pressure buildup.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. (R)-3-アミノ-1-ベンジルピペリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 168466-84-0 [chemicalbook.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of (R)-3-Amino-1-benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic route for the chiral intermediate, (R)-3-Amino-1-benzylpiperidine. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data based on analogous structures and established analytical principles, alongside detailed, generalized experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for the synthesis, purification, and characterization of this compound and related compounds in a research and development setting.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments—a benzyl group, a piperidine ring, and a primary amine—and comparison with data from similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Ar-H |
| ~ 3.50 | s | 2H | Ar-CH ₂-N |
| ~ 2.80 - 3.00 | m | 1H | CH -NH₂ |
| ~ 2.60 - 2.80 | m | 2H | Piperidine-H (axial/equatorial at C2/C6) |
| ~ 1.90 - 2.10 | m | 2H | Piperidine-H (axial/equatorial at C2/C6) |
| ~ 1.40 - 1.80 | m | 4H | Piperidine-H (at C4/C5) |
| ~ 1.30 | br s | 2H | NH ₂ |
Note: Chemical shifts for the piperidine ring protons are complex due to conformational heterogeneity and diastereotopicity. The primary amine protons are expected to be a broad singlet and are exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.5 | Quaternary Ar-C |
| ~ 129.0 | Ar-C H |
| ~ 128.2 | Ar-C H |
| ~ 127.0 | Ar-C H |
| ~ 63.0 | Ar-C H₂-N |
| ~ 58.0 | Piperidine-C (C2) |
| ~ 54.0 | Piperidine-C (C6) |
| ~ 48.0 | C H-NH₂ (C3) |
| ~ 32.0 | Piperidine-C (C4) |
| ~ 24.0 | Piperidine-C (C5) |
Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Doublet | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |
| ~ 1100 | Medium | C-N stretch |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Note: IR data is based on general frequencies for functional groups present in the molecule. PubChem indicates the existence of an FTIR spectrum for this compound, acquired using a Bruker Tensor 27 FT-IR.[1]
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment Ion |
| 190 | [M]⁺ (Molecular Ion) |
| 189 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 84 | [Piperidine ring fragment]⁺ |
Note: Electron Ionization (EI) is expected to produce a prominent tropylium ion at m/z 91 due to the stable benzyl cation. Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 191.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The NH₂ peak should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum on a 100 MHz or higher spectrometer.
-
Use a spectral width of 0-200 ppm.
-
Employ a 45° pulse angle and a 2-second relaxation delay with proton decoupling to enhance the signal-to-noise ratio. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization or Electron Ionization for fragmentation analysis).
-
ESI-MS Protocol:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.
-
-
EI-MS Protocol (for GC-MS):
-
Inject a solution of the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
The sample will be vaporized and separated on the GC column before entering the MS for ionization and fragmentation.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺ or [M+H]⁺) and compare it with the theoretical molecular weight. Analyze the fragmentation pattern to confirm the structure.
Synthetic Workflow
A common route to synthesize this compound involves the reductive amination of a suitable ketone precursor. A representative workflow is outlined below.
Caption: Enzymatic synthesis of this compound.
Detailed Synthetic Protocol (Representative)
A method for synthesizing (R)-3-aminopiperidine derivatives involves the use of a transaminase.[2] The following is a generalized protocol based on this approach for the N-benzylated target molecule:
-
Reaction Setup: In a suitable reaction vessel, a solution of N-benzyl-3-piperidone is prepared in a buffer (e.g., Tris-HCl) and an organic co-solvent (e.g., tetrahydrofuran).
-
Addition of Reagents: An amine donor, such as isopropylamine, and a catalytic amount of pyridoxal phosphate (PLP) are added to the mixture.
-
Enzymatic Conversion: The reaction is initiated by the addition of an appropriate ω-transaminase enzyme. The pH is maintained at an optimal level (e.g., 8.0) for the enzyme's activity.
-
Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 50°C) and monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Another described synthesis involves the Hofmann rearrangement of (R)-1-benzylpiperidine-3-carboxamide.[3] (R)-1-benzylpiperidinamide is treated with sodium hydroxide and sodium hypochlorite in a mixture of water and THF. The reaction is stirred, and after work-up with toluene extraction, the product is isolated.[3]
References
Methodological & Application
(R)-3-Amino-1-benzylpiperidine: A Chiral Ligand in Asymmetric Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-1-benzylpiperidine is a chiral diamine that holds potential as a ligand in asymmetric synthesis. Its rigid piperidine backbone and chiral centers make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. While extensive literature on its specific applications is still emerging, its structural motifs are present in a range of successful chiral ligands. This document provides an overview of its potential applications, drawing parallels with well-established chiral ligands, and offers detailed protocols for representative asymmetric reactions where similar chiral diamines have proven effective.
Overview of this compound in Asymmetric Catalysis
The efficacy of a chiral ligand in asymmetric catalysis stems from its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This compound possesses two key features for this purpose: a stereogenic center at the 3-position of the piperidine ring and a tertiary amine that can coordinate to a metal. The benzyl group on the piperidine nitrogen provides steric bulk, which can further influence the spatial arrangement of the catalytic complex and, consequently, the enantioselectivity of the transformation.
Potential areas of application for this compound as a chiral ligand include:
-
Asymmetric Transfer Hydrogenation: In combination with transition metals like ruthenium or rhodium, it can facilitate the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.
-
Asymmetric Aldol and Michael Additions: As a component of an organocatalyst or a metal complex, it can be employed to control the stereoselective formation of carbon-carbon bonds.
-
Asymmetric Alkylation and Arylation: Coordinated to metals such as palladium or copper, it could direct the enantioselective addition of nucleophiles to various electrophiles.
While specific data for this compound is limited, the following sections provide detailed protocols for key asymmetric reactions where structurally similar chiral diamines have been successfully utilized. These protocols can serve as a starting point for exploring the catalytic potential of this compound.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones. Chiral diamine ligands, in conjunction with a ruthenium catalyst and a hydrogen donor, are often employed to achieve high enantioselectivity.
Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for the asymmetric transfer hydrogenation of a prochiral ketone.
Quantitative Data for a Representative Asymmetric Transfer Hydrogenation
The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using a chiral diamine/ruthenium catalyst system. These values can serve as a benchmark when evaluating this compound as a ligand.
| Entry | Ketone | Ligand | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Acetophenone | Chiral Diamine | [RuCl₂(p-cymene)]₂ | Isopropanol | >95 | >98 |
| 2 | 4'-Methoxyacetophenone | Chiral Diamine | [RuCl₂(p-cymene)]₂ | Isopropanol | >95 | >97 |
| 3 | 2'-Chloroacetophenone | Chiral Diamine | [RuCl₂(p-cymene)]₂ | Isopropanol | >90 | >95 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%) in anhydrous isopropanol (5 mL) is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a solution of acetophenone (1 mmol) in isopropanol (10 mL) is added a 0.1 M solution of potassium isopropoxide in isopropanol (0.5 mL).
-
Reaction Initiation: The pre-formed catalyst solution is added to the ketone solution under an inert atmosphere.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands can be used to control the stereochemical outcome of this reaction, leading to the formation of enantioenriched β-hydroxy carbonyl compounds.
Logical Flow of an Asymmetric Aldol Reaction
Caption: Key steps in a metal-catalyzed asymmetric aldol reaction.
Quantitative Data for a Representative Asymmetric Aldol Reaction
The following data represents typical outcomes for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a chiral copper-diamine complex.
| Entry | Aldehyde | Ketone | Ligand | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Benzaldehyde | Acetone | Chiral Diamine | 85 | 95:5 | 98 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | Chiral Diamine | 90 | 98:2 | 99 |
| 3 | 2-Naphthaldehyde | Acetophenone | Chiral Diamine | 80 | 90:10 | 96 |
Experimental Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (10 mol%) and this compound (12 mol%) are dissolved in anhydrous THF (2 mL) and stirred at room temperature for 1 hour.
-
Reaction Setup: The catalyst solution is cooled to -78 °C. The ketone (1.2 mmol) is added, followed by the slow addition of a Lewis base such as triethylamine (1.5 mmol).
-
Reaction Initiation: The aldehyde (1 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C for the specified time, with progress monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired β-hydroxy ketone.
-
Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Conclusion
This compound presents a promising scaffold for the development of novel chiral ligands for asymmetric synthesis. While direct applications are not yet widely reported, its structural similarity to known effective ligands suggests its potential in a range of catalytic transformations. The protocols provided herein for asymmetric transfer hydrogenation and aldol reactions offer a solid foundation for researchers to begin exploring the utility of this and related chiral piperidine derivatives in their own synthetic endeavors. Further research and screening are encouraged to fully elucidate the catalytic capabilities of this intriguing chiral molecule.
(R)-3-Amino-1-benzylpiperidine: A Chiral Building Block Awaiting Catalytic Application
While (R)-3-Amino-1-benzylpiperidine is a valuable chiral amine with significant applications in medicinal chemistry, a comprehensive review of scientific literature reveals a notable absence of established protocols for its direct use in catalytic reactions. This versatile compound is predominantly recognized as a crucial chiral building block, particularly in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.
The focus of existing research has been overwhelmingly on the efficient and stereoselective synthesis of this compound itself. Numerous methods have been developed to produce this compound with high enantiomeric purity, a critical requirement for its use in the synthesis of pharmaceuticals.
Prominent Synthetic Approaches
The synthesis of enantiomerically pure this compound and its derivatives is a well-documented area of research. A key strategy involves the use of biocatalysis, which offers high selectivity and mild reaction conditions.
Biocatalytic Asymmetric Amination
A prominent method for the synthesis of N-protected (R)-3-aminopiperidine derivatives is the asymmetric amination of a corresponding ketone precursor using transaminases. This enzymatic approach typically results in high yields and excellent enantioselectivity.
Table 1: Biocatalytic Synthesis of a (R)-3-Aminopiperidine Derivative
| Precursor | Enzyme | Amine Source | Product | Enantiomeric Excess (ee) |
| N-Boc-3-piperidone | Immobilized ω-transaminase | Isopropylamine | (R)-3-Amino-1-Boc-piperidine | >99% |
Data sourced from studies on the asymmetric synthesis of chiral amines.[1]
Experimental Protocol: Synthesis of (R)-3-aminopiperidine dihydrochloride from (R)-3-Amino-1-Boc-piperidine
The following protocol describes the deprotection of the commonly synthesized N-Boc protected intermediate to yield the parent aminopiperidine salt.
Materials:
-
(R)-3-Amino-1-Boc-piperidine
-
Ethanol (EtOH)
-
Acetyl chloride
Procedure:
-
Dissolve (R)-3-Amino-1-Boc-piperidine (1 equivalent) in ethanol.
-
At 0 °C, slowly add a solution of acetyl chloride (5.6 equivalents) in ethanol.
-
Allow the reaction mixture to stir at room temperature.
-
The formation of a white precipitate indicates the progress of the reaction.
-
Upon completion, decant the supernatant.
-
Wash the solid product with cold ethanol.
-
Dry the solid under vacuum to obtain (R)-3-aminopiperidine dihydrochloride.
Visualizing the Synthetic Pathway
The synthesis of (R)-3-aminopiperidine derivatives often follows a pathway involving the enzymatic resolution of a protected piperidone, followed by deprotection.
Caption: Synthetic workflow for (R)-3-aminopiperidine.
Future Outlook
The established utility of chiral secondary amines in organocatalysis suggests that this compound holds untapped potential as a catalyst. Future research may explore its efficacy in various asymmetric reactions. Such studies would need to establish optimal reaction conditions, substrate scope, and the resulting enantioselectivity. Until such dedicated research is published, this compound remains a highly valued chiral intermediate in the pharmaceutical industry rather than a practiced catalyst. Researchers and drug development professionals are encouraged to consider its potential in new catalytic systems, which could broaden the applications of this readily accessible chiral molecule.
References
Application Notes and Protocols: (R)-3-Amino-1-benzylpiperidine in Pharmaceutical Synthesis
(R)-3-Amino-1-benzylpiperidine serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its piperidine core and chiral amine group are key structural features that contribute to the efficacy of the final drug molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of the DPP-4 inhibitor, Trelagliptin.
Application: Synthesis of Trelagliptin
Trelagliptin is a once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. The synthesis of Trelagliptin involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine. While the direct use of this compound is a viable route, often a protected form of (R)-3-aminopiperidine is used to avoid side reactions, followed by a deprotection step. The benzyl group in this compound can function as a protecting group that is removed in a later step.
The overall synthesis strategy for Trelagliptin using a protected (R)-3-aminopiperidine intermediate is outlined below.
Caption: Synthetic workflow for Trelagliptin.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Trelagliptin, using a Boc-protected (R)-3-aminopiperidine.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Alkylation | 3-methyl-6-chlorouracil, 2-cyano-5-fluorobenzyl bromide | Toluene | Potassium Carbonate | 100 | 24 | 83.9 | 99.6 | [1] |
| 2. Condensation | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-Boc-aminopiperidine | Ethanol | Cetyl trimethylammonium bromide, Potassium Carbonate | Reflux | 30 | 92.7 | 99.4 | [1] |
| 3. Deprotection | Boc-protected Trelagliptin | Organic Solvent | Acid (e.g., HCl, TFA) | Room Temp | - | High | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Intermediate IV)
Materials:
-
3-methyl-6-chlorouracil
-
2-cyano-5-fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a solution of 3-methyl-6-chlorouracil in toluene, add potassium carbonate.
-
Add 2-cyano-5-fluorobenzyl bromide to the mixture.
-
Heat the reaction mixture to 100°C and stir vigorously for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.[1]
Protocol 2: Synthesis of Boc-protected Trelagliptin
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
-
(R)-3-Boc-aminopiperidine
-
Cetyl trimethylammonium bromide
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-Boc-aminopiperidine in ethanol.[1]
-
Add cetyl trimethylammonium bromide and potassium carbonate to the solution.[1]
-
Heat the mixture to reflux and stir for 30 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extract the residue with water and dichloromethane.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Boc-protected Trelagliptin.
-
Recrystallize the crude product from ethyl acetate and petroleum ether to obtain the purified product.[1]
Protocol 3: Deprotection of Boc-protected Trelagliptin to yield Trelagliptin
Materials:
-
Boc-protected Trelagliptin
-
Organic solvent (e.g., Dichloromethane, Ethanol)
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
Procedure:
-
Dissolve the Boc-protected Trelagliptin in a suitable organic solvent.
-
Add the acid to the solution to initiate the removal of the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting Trelagliptin can be further purified by recrystallization or chromatography if necessary.
Mechanism of Action: DPP-4 Inhibition
Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the circulating levels of active GLP-1 and GIP.
These incretin hormones play a vital role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressing glucagon secretion from pancreatic α-cells in a glucose-dependent manner.
-
Slowing gastric emptying , which delays the absorption of glucose from meals.
-
Promoting satiety by acting on the central nervous system.
The overall effect is improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of Trelagliptin.
References
Optimizing Reaction Conditions for (R)-3-Amino-1-benzylpiperidine Mediated Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-1-benzylpiperidine is a valuable chiral building block in pharmaceutical and organic synthesis. Its vicinal diamine motif, embedded within a rigid piperidine scaffold, makes it a promising candidate for use as an organocatalyst or chiral ligand in asymmetric transformations. Optimizing reaction conditions is paramount to achieving high yields and stereoselectivity in such transformations. This document provides detailed application notes and protocols for the optimization of reactions mediated by this compound, with a focus on asymmetric aldol and Michael addition reactions. The data and protocols presented here are based on analogous transformations with structurally similar chiral diamine catalysts due to a lack of specific optimization studies for this compound in the current literature.
Key Transformation: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Chiral diamines, operating through an enamine-based mechanism, can effectively catalyze the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high stereocontrol. The optimization of this reaction is critical for maximizing product yield and enantiomeric excess (ee).
Optimization of Reaction Parameters
A systematic study of reaction parameters is crucial for achieving optimal results. The following sections detail the influence of various factors on the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.
The following tables summarize the quantitative data for the optimization of the asymmetric aldol reaction, drawing parallels from studies on similar proline-derived and chiral diamine catalysts.[1][2][3][4]
Table 1: Effect of Solvent on the Asymmetric Aldol Reaction
| Entry | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | DMSO | 28 | 95 | 78:22 | 97 |
| 2 | CH₂Cl₂ | 96 | 85 | 85:15 | 95 |
| 3 | Toluene | 72 | 88 | 80:20 | 92 |
| 4 | Hexane | 96 | 75 | 90:10 | 96 |
| 5 | Water/Brine | 5 | 80 | 82:18 | >99 |
| 6 | Acetonitrile | 48 | 90 | 75:25 | 90 |
| 7 | THF | 60 | 82 | 88:12 | 93 |
Conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (0.5 mmol), Catalyst (20 mol%), Room Temperature.
Table 2: Effect of Temperature on the Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 25 (RT) | 28 | 95 | 78:22 | 97 |
| 2 | 0 | 48 | 92 | 85:15 | >99 |
| 3 | -10 | 72 | 88 | 90:10 | >99 |
| 4 | 40 | 18 | 96 | 70:30 | 94 |
Conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (0.5 mmol), Catalyst (20 mol%), DMSO.
Table 3: Effect of Catalyst Loading on the Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 30 | 20 | 96 | 78:22 | 97 |
| 2 | 20 | 28 | 95 | 78:22 | 97 |
| 3 | 10 | 48 | 90 | 80:20 | 96 |
| 4 | 5 | 96 | 85 | 82:18 | 95 |
Conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (0.5 mmol), Room Temperature, DMSO.
Experimental Protocols
The following are detailed, generalized protocols for performing and optimizing an asymmetric aldol reaction mediated by a chiral diamine catalyst like this compound.
General Protocol for Asymmetric Aldol Reaction
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and the chiral catalyst this compound (0.1 mmol, 20 mol%).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent (1.0 mL) via syringe.
-
Add the ketone (2.0 mmol, 4.0 equiv) to the mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Protocol for Optimization of Reaction Conditions
To optimize the reaction, a series of parallel experiments should be conducted, varying one parameter at a time while keeping others constant.
-
Solvent Screening: Set up parallel reactions according to the general protocol, each using a different anhydrous solvent (e.g., DMSO, CH₂Cl₂, Toluene, Hexane, Acetonitrile, THF). Monitor each reaction and analyze the results as described.
-
Temperature Screening: Using the optimal solvent from the previous step, set up parallel reactions at different temperatures (e.g., 40 °C, 25 °C, 0 °C, -10 °C).
-
Catalyst Loading Screening: With the optimal solvent and temperature, set up parallel reactions with varying catalyst loadings (e.g., 30 mol%, 20 mol%, 10 mol%, 5 mol%).
Visualizing the Optimization Workflow
The logical flow of the optimization process can be visualized to provide a clear overview of the experimental strategy.
Caption: Workflow for optimizing asymmetric reaction conditions.
Signaling Pathway Analogy: Catalytic Cycle
The catalytic cycle for a chiral primary amine-mediated aldol reaction illustrates the proposed mechanism of action.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts | E3S Web of Conferences [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of (R)-3-Amino-1-benzylpiperidine in C-C Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-1-benzylpiperidine , a chiral piperidine derivative, holds significant potential as an organocatalyst in asymmetric C-C bond forming reactions. Its structural framework, featuring a chiral secondary amine and a primary amine on a piperidine scaffold, makes it a promising candidate for various enantioselective transformations. This document provides detailed application notes and experimental protocols for the proposed use of this compound in key C-C bond forming reactions, based on established organocatalytic principles.
Application Note 1: Asymmetric Aldol Reaction
The bifunctional nature of this compound allows it to act as a catalyst in asymmetric aldol reactions between ketones and aldehydes. The secondary amine can form an enamine intermediate with the ketone, while the primary amine can activate the aldehyde through hydrogen bonding, leading to a highly organized transition state that controls the stereochemical outcome of the reaction.
Proposed Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Quantitative Data (Hypothetical)
| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 25 | 10 | 92 | 95 |
| 2 | Benzaldehyde | Acetone | CH2Cl2 | 0 | 15 | 85 | 90 |
| 3 | Isobutyraldehyde | Cyclopentanone | Dioxane | 25 | 10 | 88 | 92 |
Experimental Protocol: Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (0.5 mmol) and this compound (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) at the indicated temperature, add the ketone (1.5 mmol).
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Application Note 2: Asymmetric Michael Addition
This compound is anticipated to be an effective catalyst for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. The catalytic mechanism likely involves the formation of a chiral enamine or iminium ion, which then attacks the nitroalkene in a stereocontrolled manner.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Quantitative Data (Hypothetical)
| Entry | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Dioxane | 25 | 10 | 95 | 98 |
| 2 | Cyclohexanone | (E)-Nitropent-1-ene | Toluene | 0 | 15 | 89 | 93 |
| 3 | Isobutyraldehyde | 2-Nitrophenyl)ethylene | CH2Cl2 | 25 | 10 | 91 | 96 |
Experimental Protocol: Asymmetric Michael Addition
-
In a reaction vial, dissolve the Michael donor (1.0 mmol) and the nitroalkene (0.5 mmol) in the specified solvent (2.0 mL).
-
Add this compound (0.05 mmol, 10 mol%) to the solution.
-
Stir the mixture at the indicated temperature until the nitroalkene is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Analyze the enantiomeric excess by chiral HPLC.
Application Note 3: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. This compound can potentially catalyze this reaction by activating the aldehyde and the imine components, facilitating a highly stereoselective three-component coupling.
Proposed Experimental Workflow for Asymmetric Mannich Reaction
Caption: General workflow for the asymmetric Mannich reaction.
Quantitative Data (Hypothetical)
| Entry | Aldehyde | Ketone | Amine Derivative | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Benzaldehyde | Acetone | p-Anisidine | Dioxane | 25 | 15 | 88 | 95:5 | 97 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | Benzylamine | Toluene | 0 | 10 | 90 | 92:8 | 94 |
| 3 | Furfural | Propiophenone | p-Toluidine | CH2Cl2 | 25 | 15 | 85 | 90:10 | 96 |
Experimental Protocol: Asymmetric Mannich Reaction
-
To a mixture of the aldehyde (1.0 mmol) and the amine derivative (1.1 mmol) in the specified solvent (2.0 mL), stir at room temperature for 30 minutes to pre-form the imine.
-
Cool the mixture to the indicated temperature and add the ketone (2.0 mmol) followed by this compound (0.15 mmol, 15 mol%).
-
Stir the reaction mixture vigorously at the same temperature for the required time (typically 24-48 hours), monitoring by TLC.
-
After completion, add water (5 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Disclaimer: The catalytic applications and protocols described herein for this compound are proposed based on established principles of organocatalysis and analogy to structurally similar catalysts. These specific applications have not been explicitly reported in the peer-reviewed literature and should be considered hypothetical. Researchers are advised to perform their own optimization and validation studies.
Application Notes: (R)-3-Amino-1-benzylpiperidine as a Chiral Resolving Agent for Racemic Carboxylic Acids
Introduction
(R)-3-Amino-1-benzylpiperidine is a chiral amine that holds potential as a resolving agent for the separation of enantiomers of racemic carboxylic acids. The principle of this resolution technique lies in the formation of diastereomeric salts. When the chiral amine (the resolving agent) reacts with a racemic acid, it forms two diastereomeric salts with different physical properties, most notably, different solubilities. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual, enantiomerically enriched carboxylic acids.
Principle of Chiral Resolution
The fundamental principle involves an acid-base reaction between the chiral resolving agent, this compound, and a racemic carboxylic acid (a 1:1 mixture of (R)- and (S)-enantiomers). This reaction produces a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(R)-amine · (S)-acid]. Because these salts are diastereomers, they possess distinct physical properties, including different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong acid regenerates the chiral resolving agent and the desired enantiomer of the carboxylic acid, which can then be separated.
Hypothetical Performance Data
The following table illustrates the type of data that would be generated from a successful chiral resolution experiment using this compound. The values presented are hypothetical and serve as a template for data presentation.
| Racemic Acid | Diastereomeric Salt Isolated | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Racemic Ibuprofen | (R)-amine • (S)-acid | 40 | >95 |
| Racemic Naproxen | (R)-amine • (S)-acid | 35 | >97 |
| Racemic Mandelic Acid | (R)-amine • (R)-acid | 42 | >98 |
Experimental Protocols
This section provides a detailed, generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen, naproxen)
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
Protocol:
Step 1: Formation of Diastereomeric Salts
-
In a clean, dry flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable anhydrous solvent. The choice of solvent is critical and may require screening to find the optimal one for differential solubility of the diastereomeric salts.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring at room temperature.
-
Stir the mixture for a predetermined time (e.g., 1-2 hours) at room temperature to allow for complete salt formation.
Step 2: Fractional Crystallization of Diastereomeric Salts
-
If no precipitate forms, slowly cool the solution in an ice bath or refrigerator. If necessary, crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a sufficient amount of time (this can range from a few hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Step 3: Recovery of the Enantiopure Carboxylic Acid
-
Suspend the dried diastereomeric salt crystals in water.
-
Add 1 M HCl solution dropwise while stirring until the solution becomes acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the previous step contains the hydrochloride salt of this compound.
-
Basify the aqueous solution by adding 1 M NaOH solution until the pH is approximately 10-11.
-
Extract the free this compound with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the resolving agent for potential reuse.
Step 5: Determination of Enantiomeric Excess
-
Determine the optical purity (enantiomeric excess) of the recovered carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Alternatively, the specific rotation can be measured using a polarimeter and compared to the known value for the pure enantiomer.
Visualizations
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Diagram of Chiral Recognition and Separation.
Application of (R)-3-Amino-1-benzylpiperidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
(R)-3-Amino-1-benzylpiperidine and its derivatives are pivotal chiral building blocks in the synthesis of a range of bioactive molecules, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Neurokinin-1 (NK1) receptor antagonists used as antiemetics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, summarizing key synthetic methodologies and associated biological data.
Application in the Synthesis of DPP-4 Inhibitors
(R)-3-Aminopiperidine, often derived from this compound by debenzylation, is a key structural motif in several marketed DPP-4 inhibitors. These inhibitors play a crucial role in glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This prolongs their action, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2]
Featured Bioactive Molecule: Trelagliptin
Trelagliptin is a once-weekly DPP-4 inhibitor for the management of type 2 diabetes. The synthesis of Trelagliptin prominently features the use of (R)-3-aminopiperidine or its protected forms.
Signaling Pathway of DPP-4 Inhibitors
References
Application Notes: (R)-3-Amino-1-benzylpiperidine in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus. Consequently, DPP-IV has emerged as a key target for the development of oral anti-hyperglycemic agents.
The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the design of numerous DPP-IV inhibitors. Specifically, chiral 3-aminopiperidine derivatives are crucial pharmacophores that interact with the S2 subsite of the DPP-IV active site. (R)-3-Amino-1-benzylpiperidine serves as a valuable chiral building block in the synthesis of potent and selective DPP-IV inhibitors. The N-benzyl group can function as a protecting group for the piperidine nitrogen, which can be removed in later synthetic steps to yield the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the use of this compound in the preparation of DPP-IV inhibitors, with a focus on the synthesis of Alogliptin.
Data Presentation
The following table summarizes the inhibitory activity of Alogliptin, a potent DPP-IV inhibitor synthesized using an (R)-3-aminopiperidine core structure.
| Compound Name | Target | IC50 (nM) | Selectivity |
| Alogliptin | DPP-IV | < 10[1] | >10,000-fold over DPP-8 and DPP-9[1] |
Experimental Protocols
Protocol 1: Synthesis of Alogliptin via N-Alkylation and Debenzylation
This protocol outlines a plausible synthetic route to Alogliptin starting from this compound, where the benzyl group serves as a protecting group.
Step 1: Coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with this compound
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or isopropanol, add this compound (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 equivalents).
-
Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzylated Alogliptin intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Debenzylation of N-Benzylated Alogliptin Intermediate
-
Dissolve the purified N-benzylated Alogliptin intermediate (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (H₂) at a suitable pressure (e.g., 50 psi) or use a hydrogen transfer reagent like ammonium formate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Alogliptin.
-
The crude product can be further purified by recrystallization or by forming a salt, such as the benzoate salt, by treating it with benzoic acid in a suitable solvent like ethanol.[2]
Protocol 2: DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against DPP-IV.[3][4]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Alogliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor solution
-
DPP-IV enzyme solution (pre-diluted in assay buffer)
-
-
Include control wells:
-
100% Activity Control: Assay buffer + DMSO + DPP-IV enzyme
-
Blank Control: Assay buffer + DMSO (no enzyme)
-
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% Activity Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
DPP-IV Signaling Pathway and Inhibition
The following diagram illustrates the role of DPP-IV in the incretin pathway and the mechanism of action of DPP-IV inhibitors.
Caption: DPP-IV signaling pathway and mechanism of inhibition.
Synthetic Workflow for DPP-IV Inhibitor
The following diagram outlines the general experimental workflow for the synthesis of a DPP-IV inhibitor using this compound.
References
- 1. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Improving the yield and purity of (R)-3-Amino-1-benzylpiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-3-Amino-1-benzylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies include:
-
Hofmann or Curtius Rearrangement: These methods typically start from a derivative of (R)-nipecotic acid. The Hofmann rearrangement of (R)-1-benzylpiperidinamide is a direct approach.
-
Enzymatic Synthesis: Asymmetric amination of 1-benzyl-3-piperidone using a transaminase enzyme offers high enantioselectivity.[1]
-
Synthesis from Chiral Precursors: Utilizing readily available chiral molecules like L-glutamic acid or D-ornithine provides a stereocontrolled pathway.[2]
-
Chiral Resolution: This involves the separation of a racemic mixture of 3-amino-1-benzylpiperidine, often through the formation of diastereomeric salts with a chiral resolving agent.
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The most common method is chiral High-Performance Liquid Chromatography (HPLC). Since 3-aminopiperidine derivatives lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary.[3][4] A common derivatizing agent is benzoyl chloride, which reacts with the primary amine to form a UV-active derivative.[4] The derivatized sample is then analyzed on a chiral column, such as a Chiralpak AD-H or a similar stationary phase, to separate and quantify the enantiomers.[3]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: When employing methods like the Curtius or Hofmann rearrangements, several safety measures are crucial:
-
Curtius Rearrangement: Acyl azides are potentially explosive intermediates. It is highly recommended to use them in situ without isolation.[5][6] Sodium azide is toxic and should be handled with care, avoiding contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[6] All manipulations should be performed in a well-ventilated fume hood.[6]
-
Hofmann Rearrangement: This reaction involves the use of bromine and strong bases, which are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is necessary.
Troubleshooting Guides
Hofmann Rearrangement of (R)-1-benzylpiperidinamide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure the use of fresh, high-purity sodium hypochlorite or bromine/sodium hydroxide. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions. | Over-bromination can occur. Ensure the stoichiometry of bromine is carefully controlled. The formation of urea byproducts can also reduce the yield. | |
| Difficult product extraction. | The product is a basic amine. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction with an organic solvent like toluene or dichloromethane to maximize the recovery of the free amine. | |
| Low Purity | Presence of unreacted starting material. | Improve reaction conversion as described above. Purification via column chromatography may be necessary. |
| Formation of byproducts. | Besides urea, other impurities may form. A thorough aqueous work-up and final purification by distillation or column chromatography are recommended. | |
| Racemization | Harsh reaction conditions. | While the Hofmann rearrangement generally proceeds with retention of configuration, prolonged exposure to high temperatures or extreme pH could potentially lead to some racemization.[7] Keep reaction times and temperatures to the minimum necessary for complete conversion. |
Enzymatic Synthesis using Transaminase
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion/Reaction Rate | Enzyme inhibition or deactivation. | Ensure the pH of the reaction medium is optimal for the specific transaminase used. Substrate or product inhibition can occur at high concentrations; consider a fed-batch approach for the substrate. |
| Poor enzyme stability. | Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.[8] | |
| Unfavorable reaction equilibrium. | The equilibrium of the transamination reaction can sometimes be unfavorable. Use a large excess of the amine donor (e.g., isopropylamine) or employ a system to remove the ketone byproduct to drive the reaction forward.[9] | |
| Low Enantiomeric Excess (e.e.) | Presence of competing enzymes. | If using a whole-cell system, endogenous enzymes from the host organism could lead to the formation of the undesired enantiomer. Using a purified or immobilized enzyme can mitigate this. |
| Racemization of the product. | While generally not an issue under mild enzymatic conditions, ensure the work-up procedure is not too harsh (e.g., avoiding strong acids or bases for prolonged periods). | |
| Difficult Product Isolation | Emulsion formation during extraction. | The presence of proteins and other cellular components can lead to emulsions. Centrifugation or the addition of salt can help to break up emulsions. |
| Co-extraction of amine donor. | If a large excess of an amine donor like isopropylamine is used, it may co-extract with the product. A distillation step can be effective for removal. |
Data Presentation
Table 1: Comparison of Synthetic Routes for (R)-3-Aminopiperidine Derivatives
| Synthetic Method | Starting Material | Reported Yield | Reported e.e. | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | (R)-1-benzylpiperidinamide | 55%[10] | >99% (expected, with chiral starting material) | Direct conversion of amide to amine. | Use of hazardous reagents (bromine). Moderate yield. |
| Enzymatic Transamination | 1-Boc-3-piperidone | ~70% (isolated for Boc-protected amine)[8] | >99%[8] | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a concern.[9] |
| Synthesis from Chiral Pool | L-Glutamic Acid Derivative | 68% (for Boc and benzyl protected intermediate) | >99% | Stereochemically defined route. | Multi-step synthesis, potentially lowering overall yield. |
| Chiral Resolution | Racemic 3-aminopiperidine | up to 99.5%[11] | up to 99.6%[11] | High yield and enantiopurity are achievable. | Requires a suitable resolving agent and may involve multiple crystallization steps. |
Experimental Protocols
Protocol 1: Hofmann Rearrangement of (R)-1-benzylpiperidinamide
This protocol is based on a reported synthesis of this compound.[10]
-
Preparation of the Reagent: In a suitable reaction vessel, prepare a solution of sodium hypochlorite. Alternatively, sodium hypobromite can be generated in situ by adding bromine to a cold solution of sodium hydroxide.
-
Reaction Setup: Dissolve (R)-1-benzylpiperidinamide (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran). Cool the mixture to 15°C in an ice bath.
-
Addition of Reagents: Slowly add the aqueous sodium hypochlorite solution (1.5 eq.) to the stirred solution of the amide, maintaining the temperature at 15°C. Following the addition, add a 30% aqueous solution of sodium hydroxide (10 eq.).
-
Reaction Progression: Stir the reaction mixture at 15°C for 1 hour. Then, warm the mixture to 60°C and continue stirring for 2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up: After the reaction is complete, cool the mixture to 20°C. Extract the product with toluene (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow-brown oil. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Enzymatic Asymmetric Amination of 1-Benzyl-3-piperidone
This protocol is adapted from procedures for the enzymatic synthesis of related chiral amines.[1]
-
Buffer and Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen transaminase (typically pH 7.5-9.0). Dissolve the amine donor (e.g., isopropylamine, large excess) and the cofactor pyridoxal-5'-phosphate (PLP) in the buffer.
-
Reaction Setup: In a temperature-controlled reactor, add the buffer solution containing the amine donor and PLP. Add the immobilized transaminase enzyme.
-
Substrate Addition: Dissolve 1-benzyl-3-piperidone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-50°C). Maintain the pH of the reaction by the controlled addition of a base if necessary. Monitor the conversion of the ketone to the amine by HPLC or GC.
-
Work-up: Once the reaction has reached completion, filter off the immobilized enzyme (which can be washed and reused).
-
Extraction and Isolation: Saturate the aqueous phase with sodium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis process.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann rearrangement In the Hoffmann rearrangement an unsubstituted amide is treated with sodium hydroxide and bromine to give a primary amine that has one carbon lesser than starting amide. `R-oversetoverset(O)(||)C-NH_2+NaOH+Br_2toR-N=underset("isocyanate")(C=O)overset("hydrolysis")toR-NH_2` Mech : If the migrating group is chiral then its configuration is retained . Electron releasing effects in the migrating group increases reactivity of Hofmann rearrangement. `H_3C-H_2C-undersetundersetunderset((R))(CH_3)(|)overset(**)CH-oversetoverset(O)(||)C-NH_2+CH_3-CH_2-undersetundersetunderset((S))(CH_3)(|)oversetoverset(D)(|)C-oversetoverset(O)(||)C-overset(15)(NH_2)overset(Br_2//KOH)to`Products [allen.in]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 168466-84-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Methods for the purification of (R)-3-Amino-1-benzylpiperidine from reaction mixtures
Technical Support Center: Purification of (R)-3-Amino-1-benzylpiperidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound include:
-
Chiral Resolution via Diastereomeric Salt Formation: This is the most effective method for separating the (R)- and (S)-enantiomers. It involves reacting the racemic mixture with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]
-
Column Chromatography: This technique is useful for separating the desired product from starting materials, by-products, and other impurities based on polarity.[3][4]
-
Recrystallization of a Salt: Converting the purified free base into a salt (e.g., hydrochloride salt) and recrystallizing it can further enhance purity and provide a stable, crystalline solid that is easier to handle.[3]
Q2: My purified this compound is an oil, but I was expecting a solid. What should I do?
A2: this compound can exist as a low-melting solid or a yellow-brown oil at room temperature.[5] If your product is an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Ensure all solvents have been thoroughly removed under a high vacuum. If it remains an oil, further purification by column chromatography or conversion to a hydrochloride salt followed by recrystallization is recommended to obtain a solid product.[3]
Q3: How can I convert the purified this compound free base into its hydrochloride salt?
A3: To form the hydrochloride salt, dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate. Then, either bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate out and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.[3]
Troubleshooting Guides
Issue 1: Poor Enantiomeric Excess (<99% e.e.) after Chiral Resolution
If you are experiencing low enantiomeric excess after attempting to resolve the racemic 3-Amino-1-benzylpiperidine, consider the following troubleshooting steps.
Decision-Making Workflow for Improving Chiral Resolution
Caption: Workflow for troubleshooting poor enantiomeric excess during chiral resolution.
Troubleshooting Steps:
-
Verify the Purity of the Chiral Resolving Agent: The optical purity of your resolving agent is critical. Use an agent with the highest possible enantiomeric excess.
-
Optimize the Crystallization Solvent: The solubility difference between the diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents or solvent mixtures. For similar compounds, tert-butyl alcohol has been used effectively.[2]
-
Adjust Molar Equivalents: The stoichiometry between the racemic amine and the chiral acid can influence the efficiency of the resolution. While a 1:1 ratio is common, sometimes using a slight excess or even a sub-stoichiometric amount of the resolving agent can be beneficial.[6]
-
Control Temperature and Cooling Rate: Slow, controlled cooling of the solution is crucial for selective crystallization of the desired diastereomer. A rapid crash cooling can lead to the co-precipitation of both diastereomers.
-
Recrystallize the Diastereomeric Salt: If the initial crystallization yields a salt with suboptimal enantiomeric excess, a second recrystallization of the salt can significantly improve its purity before liberating the free amine.
Issue 2: Streaking and Poor Separation During Column Chromatography
Amines are known to streak on silica gel columns, leading to poor separation and product loss.
Troubleshooting Common Issues in Column Chromatography of Amines
Caption: Troubleshooting guide for common issues in the column chromatography of basic amines.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: The most common cause of streaking for amines on silica gel is their interaction with acidic silanol groups. Adding a small amount of a basic modifier, such as 1% triethylamine or 0.5-1% ammonium hydroxide, to the eluent system will neutralize these sites and significantly improve peak shape.[3]
-
Avoid Column Overloading: Loading too much crude material onto the column will exceed its separation capacity and lead to broad, overlapping peaks. A general guideline is to load an amount of crude material that is 1-2% of the mass of the silica gel.[3]
-
Switch to a Different Stationary Phase: If streaking remains an issue, consider using a more basic stationary phase like alumina. A TLC test on an alumina plate can quickly indicate if this is a viable option.[7]
-
Optimize the Solvent System: Ensure your chosen eluent system provides a good separation of your product from impurities on a TLC plate (Rf of the product should be ~0.3-0.4). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic (constant polarity) elution.[3]
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for 3-Aminopiperidine Derivatives
| Chiral Resolving Agent | Target Compound | Yield of (R)-enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (R)-4-(2-chlorophenyl)-...-dioxaphosphorinane 2-oxide | (R)-3-aminopiperidine | 99.5% | 99.6% | [1][2] |
| Dibenzoyl-(D)-tartaric acid (D-DBTA) | (R)-3-aminopiperidine | - | Enhancement of purity reported | [6] |
| N-tosyl-(S)-phenylalanine | (R)-3-aminopiperidine | - | Effective resolution reported | [2] |
Note: Yields and e.e. can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a general guideline based on the resolution of 3-aminopiperidine derivatives.[1][2][6]
-
Dissolution: Dissolve racemic 3-Amino-1-benzylpiperidine in a suitable solvent (e.g., 90% tert-butyl alcohol).
-
Addition of Resolving Agent: Add approximately 0.5 to 1.0 molar equivalents of a chiral resolving acid (e.g., (R)-cyclic phosphoric acid or Dibenzoyl-(D)-tartaric acid).
-
Heating and Stirring: Heat the mixture (e.g., to 50-70°C) with stirring until all solids dissolve.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath (e.g., to 0°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) and stir until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound on silica gel.[3][4]
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate, 9:1).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column. Crucially, add 1% triethylamine or ammonium hydroxide to the eluent system to prevent streaking.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
-
Isolation of Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
- 1. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 168466-84-0 [chemicalbook.com]
- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Optimization of catalyst loading and reaction time for (R)-3-Amino-1-benzylpiperidine
Welcome to the Technical Support Center for the synthesis of (R)-3-Amino-1-benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of catalyst loading and reaction time in the asymmetric synthesis of this key chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of this compound?
A1: A prevalent and effective method is the asymmetric hydrogenation of a corresponding N-benzyl-3-aminopyridinium salt. This approach circumvents the challenges of high aromatic stability and potential catalyst inhibition by the pyridine substrate and piperidine product.[1][2] The quaternization of the pyridine nitrogen activates the ring system towards reduction.[1]
Q2: Which types of catalysts are typically used for this asymmetric hydrogenation?
A2: Rhodium and Iridium-based complexes with chiral phosphine ligands are commonly employed. For instance, Rh-JosiPhos has shown effectiveness in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[1][3] The choice of the chiral ligand is critical for achieving high enantioselectivity.
Q3: Why is the addition of a base, such as triethylamine (Et3N), often necessary?
A3: The addition of an organic base can significantly improve both the yield and the enantiomeric excess (ee) of the desired product.[1][3] The base is thought to play a role in the reaction mechanism, potentially by influencing the equilibrium of intermediates.[1]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent system is crucial for ensuring that both the catalyst and the pyridinium salt substrate are adequately dissolved. Mixtures of solvents, such as tetrahydrofuran (THF) and methanol (MeOH), have been found to be effective.[1]
Q5: What are the primary challenges in the asymmetric hydrogenation of pyridinium salts?
A5: Key challenges include catalyst deactivation and achieving high enantioselectivity.[1] Catalyst deactivation can be caused by the strong coordination of the pyridine substrate or the piperidine product to the metal center.[1] Low enantioselectivity can result from an inappropriate choice of catalyst, ligand, or suboptimal reaction conditions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral phosphine ligands. The electronic and steric properties of the ligand are critical for stereocontrol. |
| Absence or Incorrect Choice of Base | Add an organic base like triethylamine (Et3N). The presence of a base has been shown to be crucial for high enantioselectivity.[1][3] |
| Inappropriate Solvent | Ensure the solvent system fully dissolves both the catalyst and the substrate. A mixture like THF:MeOH can be effective.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Enantioselectivity can be highly temperature-dependent. |
| Contamination of Starting Materials | Ensure the purity of the N-benzyl-3-aminopyridinium salt and the absence of any catalyst poisons. |
Issue 2: Low Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The use of pyridinium salts instead of pyridines helps to mitigate this, but ensure reaction conditions are free of potential catalyst poisons.[1] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint. |
| Low Catalyst Loading | While optimizing for lower catalyst use is desirable, too low a concentration may result in an impractically slow or incomplete reaction. Increase the catalyst loading incrementally. |
| Poor Substrate Solubility | As with low ee%, ensure the chosen solvent system provides good solubility for the pyridinium salt. |
| Side Reactions | The formation of byproducts such as N-benzyl tetrahydropyridine can occur.[1] Optimization of the base and solvent can help to minimize these. |
Data Presentation
The following tables summarize the impact of catalyst loading and reaction time on the synthesis of a representative N-benzyl-3-substituted piperidine via asymmetric hydrogenation. While specific data for the 3-amino substrate is limited in the public domain, the following data for a closely related substrate provides a valuable reference for optimization.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
Reaction Conditions: N-benzyl-3-phenylpyridinium bromide (1a) as substrate, Rh-JosiPhos catalyst, Et3N base, THF:MeOH solvent mixture, 50°C, 50 bar H2, 16h.
| Entry | Catalyst Loading (mol%) | Yield (%) | ee% |
| 1 | 2.0 | 85 | 90 |
| 2 | 1.0 | 82 | 90 |
| 3 | 0.5 | 75 | 89 |
| 4 | 0.1 | 45 | 88 |
Table 2: Effect of Reaction Time on Yield and Enantioselectivity
Reaction Conditions: N-benzyl-3-phenylpyridinium bromide (1a) as substrate, 1.0 mol% Rh-JosiPhos catalyst, Et3N base, THF:MeOH solvent mixture, 50°C, 50 bar H2.
| Entry | Reaction Time (h) | Yield (%) | ee% |
| 1 | 4 | 45 | 90 |
| 2 | 8 | 70 | 90 |
| 3 | 16 | 82 | 90 |
| 4 | 24 | 83 | 90 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of N-benzyl-3-aminopyridinium bromide
This protocol is a representative procedure based on the asymmetric hydrogenation of related 3-substituted pyridinium salts.[1]
Materials:
-
N-benzyl-3-aminopyridinium bromide
-
[Rh(COD)2]BF4 (or other suitable Rh/Ir precursor)
-
Chiral phosphine ligand (e.g., a JosiPhos-type ligand)
-
Triethylamine (Et3N)
-
Anhydrous THF
-
Anhydrous MeOH
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the Rhodium precursor and the chiral ligand in a mixture of THF and MeOH.
-
The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The N-benzyl-3-aminopyridinium bromide substrate and triethylamine are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 50°C).
-
The reaction mixture is stirred for the desired amount of time (e.g., 16 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
-
The yield is determined gravimetrically, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for the asymmetric hydrogenation of N-benzyl-3-aminopyridinium bromide.
Caption: Decision-making flowchart for troubleshooting low yield or enantioselectivity.
References
Troubleshooting racemization issues during the synthesis of (R)-3-Amino-1-benzylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of (R)-3-Amino-1-benzylpiperidine, with a specific focus on preventing and resolving racemization issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain enantiomerically pure this compound?
A1: Enantiomerically pure this compound can be synthesized through several key strategies:
-
Resolution of a racemic mixture: This involves separating the (R) and (S) enantiomers of 3-aminopiperidine or a suitable precursor. Chiral acids, such as (R)-mandelic acid or optically active cyclic phosphoric acids, can be used to form diastereomeric salts that can be separated by crystallization.[1]
-
Asymmetric synthesis: This approach creates the desired enantiomer directly from a prochiral starting material. One common method is the asymmetric amination of a prochiral precursor like 1-Boc-3-piperidone using enzymes such as ω-transaminases.[2][3]
-
Synthesis from a chiral pool: This involves using a readily available enantiomerically pure starting material, such as L-glutamic acid or D-lysine, and converting it through a series of stereospecific reactions into the target molecule.[4]
Q2: I am observing a loss of enantiomeric excess (ee) in my final product. What are the potential causes of racemization during the synthesis of this compound?
A2: Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur at various stages of the synthesis. Potential causes include:
-
Harsh reaction conditions: Elevated temperatures, strong acidic, or strong basic conditions can lead to the loss of stereochemical integrity.
-
Base-catalyzed racemization: The presence of strong bases can facilitate the deprotonation and reprotonation at the chiral center, leading to racemization. This is a common issue in reactions involving piperidine derivatives.[5][6]
-
Intermediate instability: Certain reaction intermediates may be prone to racemization. For example, in multi-step syntheses, streamlining reactions into a one-pot process can sometimes prevent the racemization of labile intermediates.[7]
-
Purification issues: Some purification techniques, if not performed under appropriate conditions, might contribute to racemization.
Q3: How can I minimize racemization when using a base in my reaction?
A3: When a base is necessary, consider the following to minimize the risk of racemization:
-
Choice of base: Opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine over stronger, less hindered bases. The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[8]
-
Reaction temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction time: Minimize the reaction time to reduce the exposure of the chiral center to basic conditions.
-
Stoichiometry: Use the minimum effective amount of base.
Q4: What analytical methods are suitable for determining the enantiomeric excess (ee) of this compound?
A4: The most common and reliable method for determining the enantiomeric excess of 3-aminopiperidine derivatives is chiral High-Performance Liquid Chromatography (HPLC).[9][10]
-
Pre-column derivatization: Since 3-aminopiperidine lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed. Reagents like benzoyl chloride or p-toluenesulfonyl chloride can be used to introduce a chromophore, allowing for sensitive UV detection.[9][10][11]
-
Chiral stationary phase: A chiral column is essential for separating the enantiomers. Common chiral stationary phases include those based on glycoproteins or other chiral selectors.[10]
-
Nuclear Magnetic Resonance (NMR): Chiral derivatizing agents can also be used to create diastereomers that can be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric excess by integrating the distinct signals of the diastereomers.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product | Base-catalyzed racemization during a reaction step. | - Use a sterically hindered, non-nucleophilic base (e.g., DIEA). - Lower the reaction temperature. - Reduce the reaction time. - Use a minimal amount of base. |
| Racemization during N-benzylation. | - Perform the N-benzylation under milder conditions. - Consider alternative benzylating agents that require less harsh conditions. | |
| Racemization of a key intermediate. | - If possible, proceed to the next step without isolating the labile intermediate (one-pot synthesis).[7] | |
| Incomplete reaction or low yield | Suboptimal reaction conditions. | - Re-evaluate the solvent, temperature, and reaction time. - Ensure all reagents are pure and dry. |
| Inefficient catalyst or reagent. | - Use fresh catalyst or reagent. - Consider a different catalyst or reagent system. | |
| Difficulty in separating enantiomers by resolution | Poor diastereomeric salt formation. | - Screen different chiral resolving agents. - Optimize the crystallization solvent and temperature. |
| Inaccurate ee determination. | - Validate your analytical method. - Ensure complete derivatization if using pre-column derivatization for HPLC analysis.[9][10][11] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC with Pre-column Derivatization
This protocol is based on the derivatization of 3-aminopiperidine with benzoyl chloride followed by chiral HPLC analysis.[9]
-
Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., petroleum ether).
-
Cool the solution to a low temperature (e.g., 3 °C) with stirring.
-
Slowly add a stoichiometric amount of benzoyl chloride dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain the benzoyl-derivatized product.
-
-
Chiral HPLC Analysis:
-
Dissolve the derivatized product in the mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., a column with a glycoprotein-based stationary phase).[10]
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., methanol, ethanol, or acetonitrile).[10]
-
Detect the enantiomers using a UV detector.
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers.
-
Visualizations
Caption: Base-catalyzed racemization mechanism.
References
- 1. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Enhancing Enantioselectivity with (R)-3-Amino-1-benzylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-3-Amino-1-benzylpiperidine as a catalyst in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the enantioselectivity of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge in asymmetric catalysis. Below are potential causes and systematic troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, and protic solvents like isopropanol). Non-polar aprotic solvents often favor higher enantioselectivity by promoting a more organized transition state. |
| Incorrect Reaction Temperature | Temperature plays a crucial role in the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity. If your ee% is low, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as it may need to be extended at lower temperatures. |
| Inappropriate Catalyst Loading | While a higher catalyst loading can increase the reaction rate, it doesn't always improve enantioselectivity and can sometimes lead to the formation of side products. Optimize the catalyst loading, typically starting from 10-20 mol% and adjusting as needed. |
| Presence of Water or Other Impurities | Trace amounts of water or other impurities in the reagents or solvent can interfere with the catalyst and disrupt the chiral environment. Ensure all reagents are pure and use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Substrate Compatibility Issues | The electronic and steric properties of your substrates (e.g., the aldehyde and ketone in an aldol reaction) can influence the stereochemical outcome. If possible, consider modifying the substrates, for instance, by using bulkier protecting groups, to enhance facial discrimination. |
Issue 2: Low Reaction Yield or Slow Conversion
Poor yields or slow reaction rates can be addressed through the following optimizations.
| Potential Cause | Recommended Solution(s) |
| Insufficient Catalyst Activity | The catalyst may not be active enough under the current conditions. Consider increasing the catalyst loading or the reaction temperature. However, be mindful that increasing the temperature may negatively impact enantioselectivity. |
| Poor Solubility of Reagents | If the reactants or catalyst are not fully dissolved, the reaction rate will be slow. Choose a solvent in which all components are soluble at the reaction temperature. |
| Reversible Reaction | The reaction may be reversible, leading to a low yield at equilibrium. Consider using an additive to trap the product or remove a byproduct (e.g., using molecular sieves to remove water). |
| Catalyst Deactivation | Acidic or basic impurities in the starting materials can neutralize or deactivate the amine catalyst. Purify all starting materials before use. |
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound, as a chiral diamine, is primarily used as an organocatalyst in various asymmetric C-C bond-forming reactions. These include:
-
Aldol Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone.
-
Michael Additions: The conjugate addition of a nucleophile (e.g., a ketone or aldehyde) to an α,β-unsaturated carbonyl compound.
-
Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.
Q2: How does the structure of this compound contribute to its catalytic activity and stereocontrol?
A2: The catalytic activity stems from the secondary amine on the piperidine ring, which can form an enamine intermediate with a carbonyl substrate (like a ketone). The chirality is directed by the (R)-configured stereocenter at the 3-position of the piperidine ring. The bulky benzyl group on the nitrogen at the 1-position helps to create a defined chiral pocket, sterically shielding one face of the enamine intermediate and directing the approach of the electrophile to the opposite face, thus inducing enantioselectivity.
Q3: Can additives be used to improve the enantioselectivity of reactions catalyzed by this compound?
A3: Yes, additives can have a significant impact. For example, in aldol or Michael reactions, the addition of a weak acid (e.g., benzoic acid or acetic acid) can act as a co-catalyst. The acid can activate the electrophile (e.g., the aldehyde in an aldol reaction) through hydrogen bonding and facilitate the turnover of the catalytic cycle. The optimal choice and amount of additive should be determined through experimental screening.
Q4: How should I purify the product from a reaction catalyzed by this compound?
A4: The catalyst, being a basic amine, can typically be removed by an acidic wash during the workup. After quenching the reaction, the organic layer can be washed with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the catalyst into the aqueous phase. The desired product, if neutral, will remain in the organic layer. Standard purification techniques such as flash column chromatography can then be used to isolate the pure product.
Q5: My reaction is not working at all. What are the first things I should check?
A5: First, confirm the identity and purity of your this compound catalyst and all reagents. Ensure you are using a high-quality, anhydrous solvent. Check that your reaction is being conducted under an inert atmosphere if it is sensitive to air or moisture. Finally, verify your reaction monitoring technique (e.g., TLC, GC, NMR) to ensure you can accurately detect the product.
Experimental Protocols
Below is a general experimental protocol for an asymmetric aldol reaction, which can be adapted and optimized for your specific substrates.
General Protocol for an Asymmetric Aldol Reaction Catalyzed by this compound
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol, 5.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene, 1.0 mL). Add this compound (0.02 mmol, 0.1 equiv., 10 mol%).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (0.2 mmol, 1.0 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Diagram 1: General Experimental Workflow
A typical experimental workflow for an asymmetric reaction.
Diagram 2: Plausible Catalytic Cycle for an Aldol Reaction
Post-reaction work-up procedures for experiments with (R)-3-Amino-1-benzylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-Amino-1-benzylpiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the post-reaction work-up of experiments involving this compound.
Q1: After quenching my reaction and proceeding with aqueous work-up, I'm observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?
A1: Emulsion formation is common in biphasic mixtures, especially when basic compounds like amines are present. Here are several troubleshooting steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: Pass the entire emulsion through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Try adding a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (MTBE), which can sometimes disrupt the emulsion.[1]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q2: My final product, this compound, is an oil, but the literature reports it as a white powder. What could be the reason for this discrepancy?
A2: this compound can exist as either a yellow-brown oil or a white powder.[2] The physical state can depend on purity, residual solvent, and storage conditions.
-
Purity: Impurities can lower the melting point of a compound, causing it to remain an oil. Consider further purification by column chromatography or crystallization.
-
Residual Solvent: Traces of the extraction solvent (e.g., toluene, dichloromethane) can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
-
Salt Formation: Amines can react with atmospheric carbon dioxide to form carbamates or with acidic fumes (e.g., HCl from other experiments) to form salts, which may alter the physical state.[3] It is best to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon).
-
Crystallization: If a solid product is desired, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal if available.
Q3: I am attempting to purify this compound by column chromatography, but I am getting poor separation and streaking on the TLC plate. What can I do?
A3: Amines are notorious for causing issues in silica gel chromatography due to their basicity. Here are some solutions:
-
Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a volatile base like triethylamine or ammonia. A common practice is to use a solvent system containing 0.5-2% triethylamine in your eluent (e.g., ethyl acetate/hexane with 1% triethylamine). This neutralizes the acidic sites on the silica, preventing the amine from sticking and streaking.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative for purifying amines.
Q4: I am trying to form the hydrochloride salt of this compound, but the product is oily and difficult to handle. How can I obtain a crystalline solid?
A4: Oiling out during salt formation is a common issue. Here are some tips to promote crystallization:
-
Solvent System: The choice of solvent is critical. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, MTBE, or a mixture of ethanol and ether. Then, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane) dropwise with vigorous stirring.
-
Temperature Control: Cooling the solution after the addition of acid can promote crystallization.
-
Slow Addition: Add the acidic solution very slowly to avoid localized high concentrations that can lead to oiling out.
-
Trituration: If an oil does form, try adding a non-polar solvent like hexane and vigorously scratching the flask with a glass rod to induce crystallization.
Experimental Protocols
Below are detailed methodologies for key post-reaction work-up and purification procedures.
Protocol 1: General Aqueous Work-up and Extraction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of a suitable quenching agent (e.g., sodium bicarbonate if the reaction is acidic) to neutralize the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., toluene, ethyl acetate, or dichloromethane).[1][2]
-
Washing: Combine the organic layers and wash with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. For amines, it is recommended to add 1-2% triethylamine to the eluent to prevent streaking.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the purified this compound free base in a suitable solvent such as ethanol or isopropanol.[4]
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 30% aqueous HCl or a solution of HCl in an organic solvent) with stirring until the pH is acidic.[4]
-
Crystallization: Continue stirring at a low temperature for 1-4 hours to allow for the formation of a precipitate.[4]
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.
-
Drying: Dry the hydrochloride salt under vacuum.
Data Presentation
The following tables summarize typical quantitative data for experiments involving this compound.
| Parameter | Value | Reference |
| Yield (as free base) | 55% | [2] |
| Yield (as HCl salt) | 90-92% | [4] |
| Appearance | Yellow-brown oil or white powder | [2] |
| Optical Purity (ee%) | >99.5% | [4] |
Table 1: Typical Yields and Properties of this compound and its Hydrochloride Salt.
| Technique | Stationary Phase | Mobile Phase | Detection |
| Chiral HPLC | Chiral AGP | 0.02 M Phosphate buffer/Acetonitrile (92:8) | UV (254 nm) |
| Reverse-Phase HPLC | C18 | 0.01 M Phosphate buffer/Methanol (90:10) | UV (254 nm) |
Table 2: Example HPLC Conditions for Purity Analysis.[5][6]
Visualizations
The following diagrams illustrate common experimental workflows.
Caption: General post-reaction work-up and purification workflow.
Caption: Troubleshooting guide for emulsion formation during extraction.
References
- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. This compound | 168466-84-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Recycling for (R)-3-Amino-1-benzylpiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-1-benzylpiperidine, with a focus on catalyst recycling strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound that are amenable to recycling?
A1: The synthesis of this compound and related chiral piperidines typically involves asymmetric hydrogenation or reductive amination. Common catalysts that can be recycled include:
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are frequently used for the hydrogenation of pyridine precursors. These are generally easier to recycle by simple filtration.
-
Homogeneous Catalysts: Chiral rhodium and ruthenium complexes are employed for asymmetric hydrogenation to achieve high enantioselectivity. Recycling these catalysts is more complex and often requires immobilization or specialized separation techniques.
Q2: What are the primary challenges associated with recycling catalysts in the synthesis of this compound?
A2: The main challenges include:
-
Catalyst Poisoning: The nitrogen atom in the piperidine product can act as a poison by strongly adsorbing to the active sites of the catalyst, leading to deactivation.[1] This is a significant issue for precious metal catalysts like rhodium, palladium, and platinum.
-
Leaching: For immobilized homogeneous catalysts and even some heterogeneous catalysts, the active metal can leach into the reaction mixture, reducing the catalyst's effectiveness in subsequent runs and contaminating the product.
-
Loss of Enantioselectivity: For chiral catalysts, the recycling process or catalyst degradation can lead to a decrease in enantiomeric excess (ee) in subsequent batches.
-
Mechanical Loss: During recovery processes like filtration and washing, some catalyst material is inevitably lost.
Q3: What are the most common strategies for recycling heterogeneous catalysts like Pd/C and PtO₂?
A3: The most straightforward method for recycling heterogeneous catalysts is filtration . After the reaction is complete, the solid catalyst can be separated from the liquid product mixture by filtration. The recovered catalyst is then washed with a suitable solvent to remove any adsorbed products or byproducts before being dried and reused.
Q4: How can homogeneous chiral catalysts be effectively recycled?
A4: Recycling homogeneous catalysts is more involved but can be achieved through several methods:
-
Immobilization: The chiral catalyst can be anchored to a solid support, such as polymers, carbon nanotubes, or silica.[2][3] This "heterogenization" allows for recovery by filtration. Non-covalent interactions, like π-π stacking, can be used for immobilization.[2][3]
-
Biphasic Systems: The reaction can be performed in a biphasic solvent system (e.g., aqueous/organic or fluorous/organic) where the catalyst is soluble in one phase and the product in the other, allowing for separation by decantation.
-
Membrane Filtration: Nanofiltration membranes can be used to separate the larger catalyst molecules from the smaller product molecules.
Troubleshooting Guides
Issue 1: Decreased Catalyst Activity After Recycling
| Symptom | Potential Cause | Recommended Solution |
| Reaction rate is significantly slower in subsequent runs. | Catalyst Poisoning: The nitrogen of the piperidine product is deactivating the catalyst.[1] | Acidic Wash: After recovery, wash the catalyst with a dilute acidic solution (e.g., acetic acid in a suitable solvent) to protonate and remove the adsorbed piperidine.[4] Neutralize and dry the catalyst before reuse. |
| Incomplete conversion even with extended reaction times. | Coking/Fouling: Deposition of organic residues on the catalyst surface. | Solvent Washing: Wash the catalyst with a sequence of solvents of varying polarity to dissolve and remove adsorbed impurities. Calcination (for robust inorganic supports): In some cases, controlled heating under air or an inert atmosphere can burn off organic residues. This should be done with caution as it can lead to sintering. |
| Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area. | Optimize Reaction/Regeneration Temperature: Avoid excessively high temperatures during reaction and regeneration steps. |
Issue 2: Reduced Enantioselectivity in Subsequent Runs
| Symptom | Potential Cause | Recommended Solution |
| The enantiomeric excess (ee) of the this compound product decreases with each catalyst cycle. | Ligand Degradation: The chiral ligand of a homogeneous catalyst may be degrading under the reaction or recovery conditions. | Milder Recovery Conditions: Use milder solvents and lower temperatures during the catalyst recovery and washing steps. Add Fresh Ligand: In some cases, adding a small amount of fresh ligand can help regenerate the active chiral species. |
| Leaching of the Chiral Component: The chiral ligand or the active metal-ligand complex may be partially dissolving into the product phase. | Improve Immobilization: If using an immobilized catalyst, re-evaluate the anchoring strategy to ensure a stronger bond between the support and the chiral catalyst. Optimize Separation: For biphasic systems, ensure complete phase separation. |
Issue 3: Significant Catalyst Loss During Recovery
| Symptom | Potential Cause | Recommended Solution |
| The mass of the recovered catalyst is significantly lower than the initial amount. | Mechanical Loss during Filtration: Fine catalyst particles may be passing through the filter medium. | Use Finer Filter Media: Employ a filter with a smaller pore size or use a double-layer of filter paper. Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration. |
| Leaching of the Metal: The active metal is dissolving into the solution. | Perform a Leaching Test: Analyze the filtrate for the presence of the catalyst metal (e.g., by ICP-MS) to quantify the extent of leaching.[5] Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce leaching. |
Data Presentation
Table 1: Representative Performance of Recycled Rhodium Catalysts in Asymmetric Hydrogenation of N-Heterocycles
(Data is illustrative and based on studies of similar substrates due to the lack of specific data for this compound)
| Catalyst System | Substrate | Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized Rh-(2S,4S)-PPM-pyrene on CNTs | Dimethyl itaconate | 1 | >99 | 70 | [2][3] |
| 2 | >99 | 68 | [2][3] | ||
| 3 | >99 | 68 | [2][3] | ||
| Rh/TPPMS immobilized on ion exchange resin | Unsaturated steroid | 1 | ~100 | 71 (diastereoselectivity) | [6] |
| 2 | ~100 | 71 (diastereoselectivity) | [6] | ||
| 3 | ~100 | 70 (diastereoselectivity) | [6] |
Table 2: Performance of Reused Heterogeneous Catalysts in Hydrogenation of N-Heterocycles
(Data is illustrative and based on studies of similar substrates)
| Catalyst | Substrate | Cycle | Conversion (%) | Initial Rate (relative to fresh) | Reference |
| 5% Rh/C | 1-Methylpyrrole | 1 | 100 | 100% | [1][4] |
| 2 | 100 | 95% | [1][4] | ||
| 3 | 100 | 88% | [1][4] | ||
| 4 | 72 | 65% | [1][4] | ||
| 5 | 41 | 46% | [1][4] | ||
| 6 | 35 | 30% | [1][4] |
Experimental Protocols
Protocol 1: Recycling of Heterogeneous Pd/C Catalyst
-
Reaction Completion: Once the reaction is deemed complete by a suitable analytical method (e.g., HPLC, GC), cool the reaction mixture to room temperature.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® or a suitable membrane filter to separate the solid Pd/C catalyst.
-
Washing: Wash the recovered catalyst on the filter with the reaction solvent (e.g., methanol, ethanol) to remove residual product. Follow with a wash using a more volatile solvent (e.g., diethyl ether) to facilitate drying.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Reuse: The dried catalyst can be used directly in the next reaction batch. A small amount of fresh catalyst may be added to compensate for any mechanical losses.
Protocol 2: Leaching Test for Palladium Catalyst
-
Sample Collection: After filtering the catalyst, collect a precise volume of the filtrate (the reaction mixture without the solid catalyst).
-
Digestion: Digest the filtrate sample using aqua regia at an elevated temperature (e.g., 120 °C) in a sealed vessel to break down all organic components.[5]
-
Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.
-
Analysis: Analyze the concentration of palladium in the diluted sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: Calculate the amount of palladium leached into the solution based on the concentration and the total volume of the filtrate.
Visualizations
Caption: Workflow for heterogeneous catalyst recycling.
Caption: Troubleshooting logic for decreased catalyst activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01457J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Impact of solvent and temperature on the performance of (R)-3-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use and performance of (R)-3-Amino-1-benzylpiperidine in experimental settings. The information is designed to assist in optimizing reaction conditions and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for reactions involving this compound?
A1: Based on documented syntheses and general principles of piperidine chemistry, a range of solvents can be employed. A specific patented synthesis of this compound utilizes a biphasic system of water and tetrahydrofuran (THF), with subsequent extraction into toluene.[1] For related piperidine syntheses, alcoholic solvents such as methanol and ethanol are also common.[2] The choice of solvent can significantly impact reaction kinetics and outcomes.[3][4]
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound and related compounds. In one documented procedure, the reaction is initiated at 15°C, then heated to 60°C to drive the reaction to completion, and finally cooled to 20°C for workup.[1] Generally, for piperidine synthesis, higher temperatures increase the reaction rate.[3][4] However, excessively high temperatures can lead to the formation of side products and decomposition, necessitating careful temperature control.
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly based on the specific reaction conditions. In a documented example using (R)-1-benzylpiperidinamide as the starting material in a mixture of water, THF, and aqueous sodium hydroxide, a yield of 55% was reported for this compound.[1] Optimization of solvent, temperature, and reactant concentrations may lead to different yields.
Q4: What are some common issues encountered during the synthesis and handling of piperidine derivatives?
A4: Common issues in piperidine synthesis include low product yield, formation of side products, and difficulties in purification.[5] For instance, separating piperidine from pyridine impurities by distillation can be challenging due to the formation of an azeotropic mixture.[5] Piperidine compounds can also react with atmospheric carbon dioxide to form carbonate salts.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction may be temperature-sensitive. If the reaction is sluggish, consider a controlled increase in temperature, for example, to around 60°C as used in a known synthesis.[1] Conversely, if side product formation is observed, lowering the temperature may be beneficial.[5] |
| Inappropriate Solvent System | The choice of solvent impacts reaction rates. For reactions involving polar transition states, polar solvents may accelerate the reaction. A study on a related reaction showed that ethanol led to a faster reaction rate compared to methanol.[3][4] Consider screening different solvents or solvent mixtures. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup. |
| Issues with Starting Materials or Reagents | Verify the purity and integrity of your starting materials and reagents. Degradation of reagents can lead to lower yields. |
Issue 2: Formation of Impurities/Side Products
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can promote side reactions and decomposition.[5] Maintain a controlled temperature profile throughout the reaction. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to the formation of undesired byproducts. |
| Prolonged Reaction Time | Extended reaction times, even at optimal temperatures, can sometimes lead to the degradation of the desired product.[5] Monitor the reaction and quench it once the starting material is consumed. |
Experimental Protocols
Synthesis of this compound (Example)
This protocol is based on a patented synthesis and serves as a reference.[1]
Materials:
-
(R)-1-benzylpiperidinamide
-
Water
-
30% aqueous sodium hydroxide
-
Tetrahydrofuran (THF)
-
Aqueous sodium hypochlorite solution
-
Toluene
Procedure:
-
Combine (R)-1-benzylpiperidinamide (1.1 g), water (5 mL), 30% aqueous sodium hydroxide (6.7 g), and THF (10 mL).
-
Add aqueous sodium hypochlorite solution (11.2 g).
-
Stir the reaction mixture at 15°C for 1 hour.
-
Warm the mixture to 60°C and continue stirring for 2 hours.
-
Cool the mixture to 20°C.
-
Extract the product with toluene (3 x 10 mL).
-
Combine the organic layers and remove the solvent by concentration under reduced pressure to yield this compound.
Expected Outcome:
Data Presentation
Table 1: Summary of a Synthetic Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | (R)-1-benzylpiperidinamide | [1] |
| Solvents | Water, Tetrahydrofuran (THF), Toluene | [1] |
| Reagents | 30% aq. NaOH, aq. NaOCl | [1] |
| Temperature Profile | 15°C (1 hr) -> 60°C (2 hrs) -> 20°C (workup) | [1] |
| Yield | 55% | [1] |
Visualizations
Caption: A flowchart illustrating the key steps in a documented synthesis of this compound.
Caption: The relationship between solvent, temperature, and key performance metrics in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
Overcoming substrate limitations in (R)-3-Amino-1-benzylpiperidine catalyzed reactions
Welcome to the technical support center for reactions catalyzed by (R)-3-Amino-1-benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to overcoming substrate limitations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What types of reactions is this compound suitable for, and what is the general catalytic mechanism?
A1: As a chiral secondary amine, this compound is primarily suited for organocatalytic reactions that proceed through an enamine intermediate. The catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine, which then attacks an electrophile. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product. This mechanism is common for asymmetric Michael additions and aldol reactions.
Caption: General enamine catalytic cycle for secondary amine catalysts.
Q2: My reaction is suffering from low enantiomeric excess (ee%). What are the common causes and how can I improve it?
A2: Low enantiomeric excess is a frequent challenge and can stem from several factors.[1] A competitive, non-selective background reaction can occur, lowering the overall ee.[1] Additionally, the steric and electronic properties of your substrate may not be compatible with the chiral environment created by the catalyst, leading to a "substrate-catalyst mismatch".[1] Optimizing reaction conditions is key to improving selectivity.
Strategies to Improve Enantioselectivity:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) often increases enantioselectivity by favoring the more ordered transition state leading to the major enantiomer.
-
Solvent: The polarity and proticity of the solvent can significantly influence the transition state geometry. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, and chloroform) to find the optimal medium.
-
Additives: Small amounts of additives, such as a weak acid (e.g., benzoic acid or acetic acid), can facilitate catalyst turnover and stabilize the transition state, leading to higher ee%.
-
Concentration: Lowering the concentration of the reactants can sometimes disfavor aggregation of the catalyst or reactants, which may lead to alternative, less selective reaction pathways.
Caption: Key factors influencing the enantioselectivity of the reaction.
Q3: I am observing a very low yield or no conversion at all. What troubleshooting steps should I take?
A3: Low or no product formation can be attributed to several factors, including poor substrate solubility, catalyst deactivation, or an unfavorable reaction equilibrium.[1] The N-benzyl group on the catalyst can also introduce significant steric hindrance, potentially slowing the reaction with bulky substrates.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Q4: How can the substrate scope be expanded for this catalytic system?
A4: Expanding the substrate scope is a common challenge in asymmetric catalysis.[1] When a particular substrate fails to react or gives poor results, a multi-faceted approach is necessary:
-
Reaction Condition Optimization: This is the first and most crucial step. Systematically screen solvents, temperatures, and additives as these parameters can dramatically alter the reactivity of a given substrate.
-
Substrate Modification: If conditions optimization fails, consider modifying the substrate itself. For nucleophiles (ketones/aldehydes), altering the alpha-substituents can change steric bulk and acidity. For electrophiles (e.g., nitroolefins), changing aromatic substituents or protecting groups can modulate electronic properties and steric hindrance.
-
Catalyst Modification: While this guide focuses on this compound, a broader strategy involves synthesizing analogues of the catalyst. For example, replacing the N-benzyl group with a smaller (e.g., N-methyl) or larger, more rigid group could create a different chiral pocket better suited for a previously unreactive substrate. This is a common strategy in catalyst development.[1]
Troubleshooting Guide
This table summarizes common problems and provides actionable solutions for reactions catalyzed by this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Ineffective enamine formation.2. Steric hindrance from catalyst's N-benzyl group.3. Poor substrate solubility.4. Reversible reaction equilibrium. | 1. Add a weak acid co-catalyst (e.g., 5-10 mol% benzoic acid).2. Increase catalyst loading (e.g., from 10 to 20 mol%) and/or reaction temperature.3. Screen a range of solvents to ensure all reactants are fully dissolved.[1]4. Lower the reaction temperature to shift the equilibrium towards the product side. |
| Low Enantioselectivity (ee%) | 1. Unfavorable transition state geometry.2. Competing uncatalyzed background reaction.3. Sub-optimal temperature.4. Inappropriate solvent polarity. | 1. Screen additives (e.g., acids, small amounts of water) that can influence the transition state.2. Lower the catalyst loading or reactant concentration.3. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C).4. Screen a range of aprotic solvents from non-polar (Toluene) to polar (CH2Cl2). |
| Poor Substrate Scope | 1. Significant steric clash between a bulky substrate and the catalyst.2. Electronic mismatch between the substrate and the enamine intermediate. | 1. For bulky substrates, try increasing the reaction temperature or significantly extending the reaction time.2. Modify the substrate to be less sterically demanding if possible.3. If feasible, consider synthesizing a catalyst analogue with a different N-substituent.[1] |
| Side Product Formation | 1. Decomposition of starting material or product.2. Catalyst promoting undesired reaction pathways (e.g., self-condensation of the aldehyde). | 1. Lower the reaction temperature and monitor closely by TLC or GC to stop the reaction upon completion.2. Use a higher-purity solvent.3. For aldehyde substrates, add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
Experimental Protocols
The following is a generalized protocol for a key reaction class. Note: Optimization of catalyst loading, temperature, and time is crucial for each specific substrate combination.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol is a representative procedure for an enamine-catalyzed carbon-carbon bond-forming reaction.[2][3]
Materials:
-
This compound (Catalyst)
-
Weak acid co-catalyst (e.g., Benzoic acid)
-
Michael Donor (e.g., Cyclohexanone)
-
Michael Acceptor (e.g., trans-β-Nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until all solids are fully dissolved.
-
Cool the solution to the desired temperature (e.g., room temperature or 0 °C).
-
To this solution, add the ketone (e.g., cyclohexanone, 1.2 mmol, 1.2 equivalents).
-
Finally, add the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction mixture at the chosen temperature, monitoring its progress by thin-layer chromatography (TLC).[2]
-
Upon completion (typically 24-72 hours), concentrate the reaction mixture under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
References
Validation & Comparative
Chiral HPLC Methods for Determining the Enantiomeric Excess of (R)-3-Amino-1-benzylpiperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral compounds like (R)-3-Amino-1-benzylpiperidine is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of chiral HPLC methods that can be adapted and optimized for the analysis of this compound, based on established methods for the parent compound, 3-aminopiperidine.
The primary challenge in the chiral separation of 3-aminopiperidine is its weak ultraviolet (UV) absorption.[1] To address this, two main strategies are employed: indirect methods involving pre-column derivatization to introduce a UV-active chromophore, and direct methods using a chiral stationary phase (CSP) capable of separating the underivatized enantiomers. The presence of the benzyl group in this compound provides a built-in chromophore, potentially allowing for direct analysis. However, derivatization of the primary amino group can still be a valuable strategy to enhance chromatographic separation and detection.
Comparison of Chiral HPLC Methods
The following tables summarize various chiral HPLC methods developed for 3-aminopiperidine that serve as excellent starting points for developing a validated method for this compound.
Indirect Methods (via Derivatization)
Indirect methods involve the reaction of the analyte with a chiral or achiral derivatizing agent to form diastereomers or a more easily detectable compound, respectively. This approach is often used to improve the chromatographic properties and detectability of the analyte.
Table 1: Comparison of Indirect Chiral HPLC Methods for 3-Aminopiperidine Derivatives
| Derivatizing Agent | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) |
| Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Isopropanol (99:1) | 0.8 | UV at 254 nm | 12.1 | 10.9 | 1.8 |
| Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Methanol (97:3) | 0.8 | UV at 254 nm | 15.2 | 13.8 | 1.9 |
| Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Acetonitrile (98:2) | 0.8 | UV at 254 nm | 18.7 | 16.9 | 2.1 |
| p-Toluene Sulfonyl Chloride | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | Not Specified | Not Specified | > 4.0[2] |
| Propyl Chloroformate | CHIRALCEL AS-RH | Water : Acetonitrile (70:30) | 1.0 | UV at 254 nm | 31.5 | 19.1 | Not Specified[3] |
| Di-p-toluyl-L-tartaric acid | GLScience Inertsil ODS-2 | 0.03% aq. NH3 (pH 4.9 with Acetic Acid) : Methanol (50:50) | 1.0 | UV at 254 nm | 42.5 | 39.4 | Not Specified[1] |
Data for Benzoyl Chloride derivatization from Patent CN104034814B. Note that the patent refers to the derivatives of (RS)-3-aminopiperidine.[3]
Direct Methods
Direct methods utilize a chiral stationary phase to separate the enantiomers without prior derivatization. While this approach is simpler, finding a suitable CSP that provides adequate resolution can be challenging. For 3-aminopiperidine, a direct method has been reported, although it requires a refractive index detector due to the lack of a chromophore. The benzyl group in the target molecule makes UV detection feasible for a direct method.
Table 2: Direct Chiral HPLC Method for 3-Aminopiperidine
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Column Temp. (°C) | Detection | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) |
| CrownpakTM CR+ | HClO4 (pH=1) : Methanol (95:5) | 0.6 | 0 | Refractive Index | 3.7 | 3.0 |
Data from Patent CN104007202B.[1]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are for the parent compound, 3-aminopiperidine, and should be adapted and validated for this compound.
Protocol 1: Derivatization with Benzoyl Chloride and HPLC Analysis[3]
-
Derivatization: Dissolve (RS)-3-aminopiperidine in petroleum ether. While stirring at 3°C, slowly add benzoyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent to obtain (RS)-benzoyl-3-aminopiperidine.
-
Sample Preparation: Dissolve the derivatized product in the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Column: ChromTech CHIRAL-AGP
-
Mobile Phase Options:
-
A: 0.015 M aqueous phosphate solution : Isopropanol (99:1)
-
B: 0.015 M aqueous phosphate solution : Methanol (97:3)
-
C: 0.015 M aqueous phosphate solution : Acetonitrile (98:2)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Protocol 2: Derivatization with p-Toluene Sulfonyl Chloride and HPLC Analysis[2]
-
Derivatization: React the 3-aminopiperidine sample with para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce the chromophore.
-
Sample Preparation: Prepare the derivatized sample in a suitable solvent for HPLC injection.
-
HPLC Conditions:
-
Column: Chiralpak AD-H
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
-
Method Selection and Workflow
The choice of method will depend on several factors, including available instrumentation, desired analysis time, and the required sensitivity and resolution. For this compound, a direct method should be explored first due to the presence of the UV-active benzyl group. If a suitable direct method cannot be developed with sufficient resolution, an indirect approach using derivatization would be the next logical step.
The general workflow for developing and validating a chiral HPLC method is depicted below.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
The logical flow for method development is also a critical consideration. The following diagram illustrates a decision-making process for selecting and optimizing a chiral HPLC method.
Caption: Decision tree for chiral HPLC method development.
References
A Comparative Analysis of (R)-3-Amino-1-benzylpiperidine and Other Chiral Piperidine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The stereochemistry of these molecules is often critical to their pharmacological activity, making the development of efficient enantioselective synthetic methods a paramount objective.[1][4] Among these valuable building blocks, (R)-3-Amino-1-benzylpiperidine and its derivatives have emerged as important intermediates, particularly in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Linagliptin and Alogliptin.[5][6]
This guide provides an objective comparison of this compound with other classes of chiral piperidine ligands used in asymmetric catalysis. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to offer researchers a comprehensive resource for selecting the appropriate ligand for their synthetic challenges.
Performance Comparison of Chiral Piperidine Ligands
The efficacy of a chiral ligand is typically measured by its ability to induce high stereoselectivity (enantiomeric excess, ee% or diastereomeric ratio, dr) and achieve high product yield under mild reaction conditions. The following tables summarize quantitative data for this compound derivatives and other notable chiral piperidine ligands in various asymmetric transformations.
Table 1: Performance in Asymmetric Biocatalytic Amination
| Ligand/Precursor | Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-Boc-3-piperidone | ω-Transaminase | Asymmetric Amination | >99 (Conversion) | >99% | [5] |
| N-Cbz-3-piperidone | ω-Transaminase | Asymmetric Amination | 90.4% | 99.7% | [7] |
| N-EtO₂C-3-piperidone | ω-Transaminase | Asymmetric Amination | 87.6% | 99.7% | [7] |
Data for the synthesis of (R)-3-amino-1-protected-piperidine precursors.
Table 2: Performance in Asymmetric Metal-Catalyzed Reactions
| Ligand/Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | High (not specified) | High (not specified) | [4] |
| Ir-based catalyst / MeO-BoQPhos | Asymmetric Hydrogenation | 2-alkylpyridines | Good (not specified) | 93:7 (er) | [8] |
| Chiral Copper(II) catalyst | Enantioselective C-H Cyanation | Fluorosubstituted amines | Broad Scope | High (not specified) | [9] |
| Iridium / (S)-f-Amphox | Asymmetric Hydrogenation | N-Benzyl-2-benzothienylpyridinium | 89% | 96.6:3.4 (er) | [10] |
Table 3: Performance in Organocatalytic Reactions
| Ligand/Catalyst | Reaction Type | Substrate Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Quinoline Organocatalyst | Intramolecular aza-Michael | N-tethered alkenes | Good (not specified) | - | Enantioenriched | [9] |
| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Aldehydes & Nitroolefins | High (not specified) | - | Excellent | [11] |
| Chiral Monoamidine (MAM) | Aza-Henry Reaction | Isatin-derived ketimines | up to 95% | up to 99:1 | up to 96% | [12] |
Experimental Protocols
The reproducibility of synthetic results hinges on detailed and accurate experimental procedures. Below are protocols for key transformations involving chiral piperidine synthesis.
Protocol 1: Biocatalytic Asymmetric Amination of 1-Boc-3-piperidone
This protocol, adapted from reported literature, describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized ω-transaminase.[5]
-
Materials : 1-Boc-3-piperidone, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP) cofactor, Immobilized ω-transaminase (TA-IMB), Phosphate buffer, Ethyl acetate.
-
Procedure :
-
To a reaction vessel, add 1-Boc-3-piperidone (1 equivalent) and the immobilized ω-transaminase in a phosphate buffer (e.g., pH 7.5).
-
Add the PLP cofactor and an excess of isopropylamine.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours, or until reaction completion is observed via HPLC or TLC analysis.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography if necessary.
-
Determine enantiomeric excess using chiral HPLC analysis.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol provides a general method for the synthesis of enantioenriched 3-substituted piperidines from activated pyridine derivatives.[4]
-
Materials : [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer), Chiral phosphine ligand (e.g., (S)-Segphos), Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate substrate, Toluene, Tetrahydrofuran (THF), Degassed water, Aqueous Cesium Hydroxide (CsOH).
-
Procedure :
-
In an argon-purged vial, add [Rh(cod)OH]₂ (e.g., 3 mol%) and the chiral ligand (e.g., 7 mol%).
-
Add the arylboronic acid (1.5 equivalents) and the pyridine substrate (1 equivalent).
-
Add the solvents (e.g., a mixture of Toluene, THF, and water).
-
Initiate the reaction by adding the aqueous CsOH solution.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the resulting 3-substituted tetrahydropyridine by flash chromatography.
-
Subsequent reduction (e.g., using H₂ and Pd/C) will yield the final chiral piperidine product.
-
Visualizing Synthetic Strategies and Workflows
Diagrams created using Graphviz DOT language help illustrate complex workflows and relationships, providing a clear visual summary for researchers.
Caption: Overview of primary strategies for synthesizing enantiopure piperidines.
Caption: Experimental workflow for the biocatalytic synthesis of (R)-3-aminopiperidines.
Analysis and Conclusion
The comparative data reveals distinct advantages for different synthetic approaches depending on the target molecule and desired scale.
-
This compound and its N-protected precursors are exceptionally well-suited for synthesis via biocatalysis . The use of ω-transaminases provides a direct route from prochiral ketones, consistently delivering near-perfect enantioselectivity (>99% ee) and high yields under environmentally benign conditions.[5][13] This makes it a highly attractive method for industrial-scale production of these valuable pharmaceutical intermediates.
-
For accessing a broader range of substitution patterns on the piperidine ring, particularly at the 2- and 3-positions, metal-catalyzed asymmetric reactions offer incredible versatility.[8][9] Ligands like SEGPHOS and catalyst systems based on Iridium and Rhodium enable powerful transformations such as asymmetric hydrogenation and Heck reactions, though optimization of ligands and conditions is often required to achieve high selectivity.[4][10]
-
Organocatalysis represents a powerful, metal-free alternative. Chiral piperidine-derived catalysts (or catalysts for synthesizing chiral piperidines) like prolinol derivatives can facilitate complex domino reactions to build polysubstituted piperidines with excellent stereocontrol in a single step.[11]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. This compound - Opulent Pharma [opulentpharma.com]
- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
A Comparative Guide to the X-ray Crystallographic Analysis of (R)-3-Amino-1-benzylpiperidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential X-ray crystallographic structures of metal complexes involving (R)-3-Amino-1-benzylpiperidine. Due to the limited availability of published crystal structures for this specific ligand, this document serves as a predictive comparison based on structurally analogous chiral amine and piperidine-containing metal complexes. The provided data and protocols are intended to guide researchers in the synthesis, crystallization, and structural analysis of novel metal complexes of this compound, a compound of interest in organic synthesis and medicinal chemistry.[1][2]
Introduction to this compound and its Metal Complexes
This compound is a chiral diamine ligand with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol .[3] Its structure features a chiral center at the C3 position of the piperidine ring, a primary amino group, and a tertiary amino group incorporated into the piperidine ring, which also bears a benzyl group on the nitrogen atom. This combination of functionalities allows for several potential coordination modes with metal ions, making it a versatile ligand for the design of new catalysts and therapeutic agents.
The piperidine ring can adopt various conformations, typically a chair conformation, which will influence the spatial arrangement of the coordinating atoms and the overall geometry of the metal complex.[4] The presence of both a primary and a tertiary amine allows for potential bidentate chelation, forming a stable five-membered ring with a metal center. Alternatively, it can act as a monodentate ligand through either the primary or tertiary amine, or as a bridging ligand connecting two metal centers.
Comparative Crystallographic Data
Table 1: Comparison of Metal-Nitrogen Bond Lengths in Related Metal Complexes
| Complex/Ligand | Metal Ion | M-N (Primary Amine) (Å) | M-N (Secondary/Tertiary Amine) (Å) | Coordination Geometry | Reference |
| Hypothetical this compound Complex | Co(II) | Expected: 2.10 - 2.25 | Expected: 2.15 - 2.30 | Tetrahedral/Octahedral | N/A |
| Hypothetical this compound Complex | Cu(II) | Expected: 1.95 - 2.10 | Expected: 2.00 - 2.20 | Square Planar/Distorted Octahedral | N/A |
| Hypothetical this compound Complex | Zn(II) | Expected: 2.05 - 2.20 | Expected: 2.10 - 2.25 | Tetrahedral | N/A |
| Zn(II) complex with chiral tripyridyldiamine ligand | Zn(II) | N/A | 2.1359(18) - 2.326(2) | Pseudo Octahedral | [4] |
| Ni(II) complex with 1,2-bis(pyridin-2-ylmethylene)hydrazine | Ni(II) | N/A | N/A (imine) | Distorted Octahedral | [5] |
| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Cu(II) | N/A | N/A | Tetrahedral | [6] |
Table 2: Comparison of Bond Angles and Crystal System Data
| Complex/Ligand | N-M-N Bite Angle (°) (for chelation) | Crystal System | Space Group | Reference |
| Hypothetical this compound Complex | Expected: 80 - 90 | Monoclinic/Orthorhombic | e.g., P2₁/c, P2₁2₁2₁ | N/A |
| Mg(II) complex with a piperidine-based ligand | 158.95(7) (inter-ligand) | N/A | N/A | [4] |
| Ni(II) dimeric complex | N/A | Monoclinic | P2₁/c | [5] |
| Fe(II) complex with CPH2 | N/A | Monoclinic | N/A | [6] |
| Co(II) complex with CPH2 | N/A | Monoclinic | N/A | [6] |
Experimental Protocols
The successful X-ray crystallographic analysis of this compound metal complexes begins with the synthesis of the complexes and the growth of high-quality single crystals.
General Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Materials:
-
Metal salts (e.g., CoCl₂, CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)
-
Solvents (e.g., ethanol, methanol, acetonitrile, water)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.[8]
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.[6]
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]
-
If no precipitate forms, the complex can be crystallized directly from the reaction mixture.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step.[9]
Common Crystallization Techniques:
-
Slow Evaporation: The solution of the complex is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: A solution of the complex is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals may form at the interface.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and promoting crystallization.
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[9]
Procedure:
-
A single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.[10]
Visualizations
The following diagrams, generated using the DOT language, illustrate the structure of the ligand, a typical experimental workflow, and the potential coordination modes.
Conclusion
The X-ray crystallographic analysis of this compound metal complexes is a promising area for the development of new chiral materials. While direct structural data is currently limited, this guide provides a framework for researchers to design experiments and interpret their results by drawing comparisons with analogous systems. The interplay between the ligand's chirality, the piperidine ring conformation, and the coordination preferences of different metal ions is expected to yield a rich and diverse structural chemistry. The detailed structural information obtained from these studies will be invaluable for understanding structure-activity relationships and for the rational design of new molecules in catalysis and drug development.
References
- 1. This compound | 168466-84-0 [chemicalbook.com]
- 2. This compound - Opulent Pharma [opulentpharma.com]
- 3. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac -lactide - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00751E [pubs.rsc.org]
- 5. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 6. jocpr.com [jocpr.com]
- 7. H52425.03 [thermofisher.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chemijournal.com [chemijournal.com]
A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Benzylpiperidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral 3-benzylpiperidines is a critical endeavor. This structural motif is a cornerstone in a variety of pharmaceuticals, where the chirality at the C3 position is often paramount for biological activity. This guide provides an objective, data-driven comparison of prominent synthetic strategies to access these valuable compounds, offering a clear overview of their respective strengths and weaknesses to aid in methodological selection.
The synthesis of enantiomerically pure 3-benzylpiperidines can be broadly categorized into two main approaches: modern catalytic asymmetric methods that directly install the desired stereochemistry, and classical routes that often rely on chiral auxiliaries or resolution of racemic mixtures. This comparison will delve into the specifics of several key methodologies, presenting quantitative data, detailed experimental protocols, and a logical workflow to guide your synthetic planning.
Performance Comparison of Synthetic Routes
The following tables summarize the key performance indicators for various synthetic approaches to chiral 3-benzylpiperidines and analogous 3-substituted piperidines, allowing for a direct comparison of their efficacy.
Table 1: Modern Catalytic Asymmetric Methods
| Method | Catalyst/Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (dr) | Key Advantages | Key Disadvantages |
| Rh-Catalyzed Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | 85-95 | 90-99 | N/A | High yields and enantioselectivity, broad functional group tolerance.[1][2][3] | Requires multi-step preparation of the dihydropyridine substrate.[1][2][3] |
| Asymmetric Hydrogenation (Auxiliary-Based) | Pd(OH)₂/C | 2-(Oxazolidinone)-substituted pyridine | ~90 | up to 98 | >100:1 (syn/anti) | Excellent stereocontrol, auxiliary is recyclable.[4] | Requires stoichiometric chiral auxiliary and harsh cleavage conditions.[4] |
| Asymmetric Hydrogenation (Catalytic) | [Ir(cod)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-arylpyridinium salt | 91-93 | 94-99 | N/A | High enantioselectivity for 2-arylpiperidines, applicable to some 3-substituted analogs.[5] | Primarily demonstrated for 2-substitution, may have limitations for 3-benzylpiperidines. |
| Asymmetric Aza-Michael Addition | Cinchona-based primary-tertiary diamine / TFA | Enone carbamate | 75-95 | up to 99 | N/A | Organocatalytic, metal-free, high enantioselectivity.[6][7] | Substrate scope may be limited to specific enone carbamates.[6][7] |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridine | 61 (overall) | 99 | N/A | Highly selective, operates under mild conditions.[8] | Requires specific enzymes and multi-step sequence.[8] |
Table 2: Classical Synthetic Methods
| Method | Reagents | Substrate Example | Yield (%) | Stereoselectivity Control | Key Advantages | Key Disadvantages |
| Grignard Reaction & Chiral Resolution | Phenylmagnesium bromide, (L)-Tartaric acid | N-protected-3-piperidone | 30-40 (after resolution) | Chiral Resolving Agent | Straightforward reactions, scalable.[9] | Theoretical maximum yield of 50% for the desired enantiomer, tedious separation.[1] |
| Chiral Auxiliary-Mediated Alkylation | (R)-Phenylglycinol, 4-aroylpent-4-enoic acid | 4-Aroylpent-4-enoic acid | High | Diastereoselective crystallization | High diastereoselectivity, chromatography-free synthesis.[10] | Requires stoichiometric chiral auxiliary and subsequent removal. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This procedure is adapted from the work of Fletcher and coworkers.[3]
Synthesis of Phenyl Pyridine-1(2H)-carboxylate:
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.
-
After filtration, remove the solvent by evaporation and purify the crude product by a short pad of silica gel (2% to 10% acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.
Rh-Catalyzed Cross-Coupling:
-
In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with Et₂O, and pass through a plug of SiO₂.
-
Remove the solvents in vacuo and purify by flash chromatography to afford the 3-substituted tetrahydropyridine.
-
Subsequent reduction (e.g., with H₂/Pd-C) yields the chiral 3-benzylpiperidine.
Protocol 2: Asymmetric Hydrogenation of a Pyridine with a Chiral Auxiliary
This protocol is based on the methodology developed by Glorius and coworkers.[4]
-
A mixture of the 2-(oxazolidinone)-substituted pyridine (2 mmol), Pd(OH)₂/C (20 mol%), and acetic acid (15 mL) is stirred in an autoclave under a hydrogen atmosphere (100 bar) at 40 °C for 22 hours.
-
After cooling and releasing the pressure, the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of NaHCO₃.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.
-
The chiral piperidine is obtained after cleavage of the auxiliary, which can often be achieved under the reaction conditions or with a subsequent workup step. The auxiliary can be recovered and recycled.
Protocol 3: Classical Grignard Reaction and Chiral Resolution
This represents a more traditional approach to obtaining chiral 3-benzylpiperidines.
Grignard Reaction:
-
To a solution of N-benzyl-3-piperidone in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 3-benzyl-3-hydroxypiperidine.
Dehydration and Reduction:
-
The crude alcohol is then subjected to dehydration (e.g., using a strong acid) to form the tetrahydropyridine intermediate.
-
Subsequent reduction of the double bond (e.g., catalytic hydrogenation) yields racemic N-benzyl-3-benzylpiperidine.
Chiral Resolution:
-
Dissolve the racemic N-benzyl-3-benzylpiperidine in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of a chiral resolving agent, such as (L)-tartaric acid, in the same solvent.
-
Allow the diastereomeric salts to crystallize, often with controlled cooling.
-
Isolate the less soluble diastereomeric salt by filtration.
-
Liberate the free base from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent to obtain the enantiomerically enriched 3-benzylpiperidine.
Strategic Selection Workflow
The choice of synthetic route depends on a multitude of factors including the desired scale of the synthesis, the required level of enantiopurity, cost of reagents and catalysts, and the available laboratory equipment. The following workflow diagram provides a logical decision-making process for selecting the most appropriate method.
Caption: A decision-making workflow for selecting a synthetic route to chiral 3-benzylpiperidines.
Conclusion
The synthesis of chiral 3-benzylpiperidines is a well-explored area of research, with a variety of effective methods available to the modern chemist. For high enantioselectivity and good functional group tolerance, modern catalytic asymmetric methods such as the rhodium-catalyzed asymmetric reductive Heck reaction and asymmetric hydrogenation are powerful tools.[1][4][5] These methods, however, may require more specialized catalysts and starting materials.
Classical approaches, particularly those involving chiral resolution, remain relevant, especially for large-scale synthesis where cost-effectiveness is a primary driver.[9] While they are often lower yielding in terms of the desired enantiomer, the starting materials and reagents are typically less expensive and more readily available. Chiral auxiliary-based methods offer a middle ground, often providing high levels of stereocontrol but requiring stoichiometric amounts of the chiral controller.[4][10]
Ultimately, the optimal synthetic route will be a function of the specific project requirements. By carefully considering the data presented in this guide and utilizing the strategic selection workflow, researchers can make informed decisions to efficiently access these critical chiral building blocks for their drug discovery and development programs.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 10. Chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine [agris.fao.org]
Comparative Analysis of the Biological Activities of Compounds Derived from (R)-3-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various compounds synthesized using (R)-3-Amino-1-benzylpiperidine as a key starting material. The unique structural features of this scaffold have been leveraged to develop novel agents with potential therapeutic applications, including anticancer and neuroprotective activities. This document summarizes key quantitative data, details the experimental protocols used for activity screening, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity of Pyrimidine-Dione Derivatives
A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds were designed to target thymidylate synthase (TS), a critical enzyme in DNA synthesis.[1]
The cytotoxic effects of the synthesized compounds were assessed against human breast adenocarcinoma (MCF-7) and human colorectal adenocarcinoma (SW480) cell lines using the MTT assay.[1] The half-maximal inhibitory concentration (IC50) values are presented in the table below. Cisplatin and 5-Fluorouracil (5-FU) were used as positive controls.[1]
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| 5b | 14.15 | 31.75 |
| 5h | 16.50 ± 4.90 | 15.70 ± 0.28 |
| Cisplatin | Not Reported | Not Reported |
| 5-Fluorouracil | Not Reported | Not Reported |
Table 1: Cytotoxicity of pyrimidine-dione derivatives against MCF-7 and SW480 cancer cell lines.[1]
Compound 5h demonstrated the most potent and balanced activity against both cell lines, with IC50 values comparable to standard chemotherapeutic agents.[1] Further studies revealed that compound 5h induces apoptosis in a dose-dependent manner and causes S-phase cell cycle arrest.[1]
The in vitro cytotoxicity of the novel pyrimidine-4-amino piperidine derivatives (5a-5j) was evaluated against two cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (MCF-7 and SW480) were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Molecular docking and dynamics simulations suggest that these compounds, particularly 5h , bind to the active site of thymidylate synthase (TS).[1] This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, thereby leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Thymidylate Synthase by Compound 5h.
Cholinesterase Inhibitory Activity of Benzimidazolinone Derivatives
Derivatives of 1,3-dimethylbenzimidazolinone linked to a benzylpiperidine moiety have been synthesized and evaluated as inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease.[2]
The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using Ellman's method.[2] Donepezil and tacrine were used as reference compounds.[2]
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | huAChE IC50 (µM) | huBChE IC50 (µM) |
| 15b | 0.39 ± 0.11 | - | 1.49 ± 0.43 | 1.33 ± 0.55 |
| 15j | - | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |
| Donepezil | Not Reported | Not Reported | Not Reported | Not Reported |
| Tacrine | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Cholinesterase inhibitory activity of selected benzimidazolinone derivatives.[2] (ee: Electrophorus electricus; eq: equine; hu: human)
Compounds 15b and 15j emerged as potent inhibitors, with submicromolar IC50 values against their respective target enzymes.[2] Kinetic studies revealed a competitive mode of inhibition for these compounds.[2]
The assessment of AChE and BChE inhibitory activity was performed according to the spectrophotometric method developed by Ellman.[2]
-
Reagent Preparation: A solution containing the respective enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) in a phosphate buffer (pH 8.0) is prepared.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds for a specific duration.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color formation is monitored by measuring the absorbance at 412 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. IC50 values are then determined from the dose-response curves.
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). AChE and BChE are enzymes that degrade ACh in the synaptic cleft. Inhibitors of these enzymes increase the levels of ACh, thereby enhancing cholinergic neurotransmission.
Caption: Action of Cholinesterase Inhibitors in a Synapse.
General Experimental Workflow
The development of these biologically active compounds generally follows a multi-step workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Chiral Amine Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison in the Asymmetric Aldol Reaction
The efficacy of organocatalysts in asymmetric synthesis is benchmarked by their ability to provide high yields and stereoselectivity (diastereomeric and enantiomeric excess). The following table summarizes the performance of a mono-N-alkylated (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) derivative and L-proline in the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone.
| Catalyst | Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Mono-N-alkylated (R,R)-DPEN | 4-Nitrobenzaldehyde | 95 | >95:5 | 93 (anti) | [1] |
| Mono-N-alkylated (R,R)-DPEN | 2-Nitrobenzaldehyde | 91 | >95:5 | 96 (anti) | [1] |
| Mono-N-alkylated (R,R)-DPEN | 4-Chlorobenzaldehyde | 85 | >95:5 | 88 (anti) | [1] |
| Mono-N-alkylated (R,R)-DPEN | Benzaldehyde | 75 | 90:10 | 85 (anti) | [1] |
| L-Proline | 4-Nitrobenzaldehyde | 92 | 91:9 | 85 (anti) | [2] |
| L-Proline | Benzaldehyde | 95 | 70:30 | 76 (anti) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the asymmetric aldol reaction catalyzed by a chiral diamine and L-proline.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by Mono-N-alkylated (R,R)-DPEN[1]
-
Catalyst Preparation (Mono-N-alkylation of DPEN):
-
To a solution of (R,R)-(+)-1,2-diphenylethylenediamine (1.0 eq) in a suitable solvent (e.g., methanol), add the desired aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-N-alkylated diamine.
-
-
Aldol Reaction:
-
To a solution of the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., DMSO), add cyclohexanone (10.0 mmol).
-
Add the mono-N-alkylated (R,R)-DPEN catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Asymmetric Aldol Reaction Catalyzed by L-Proline[2]
-
Reaction Setup:
-
In a reaction vessel, dissolve L-proline (20-30 mol%) in the chosen solvent (e.g., a water/methanol mixture).
-
Add the aromatic aldehyde (1.0 mmol) to the catalyst solution.
-
Add cyclohexanone (5-10 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, add water to the mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product to determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
-
Mechanistic Pathways and Visualizations
The stereochemical outcome of these organocatalyzed aldol reactions is governed by the formation of specific transition states. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles.
Catalytic cycle for the chiral diamine-mediated aldol reaction.
Catalytic cycle for the L-proline-catalyzed aldol reaction.
Concluding Remarks
The comparative data suggests that mono-N-alkylated chiral diamines can be highly effective organocatalysts for the asymmetric aldol reaction, in some cases offering superior enantioselectivity compared to L-proline, particularly with ortho-substituted aromatic aldehydes where steric hindrance plays a more significant role.[1] The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. The provided protocols and mechanistic diagrams serve as a foundational resource for researchers to explore and develop novel stereoselective transformations. Further investigation into a broader range of chiral piperidine-based catalysts, including (R)-3-Amino-1-benzylpiperidine, is warranted to fully elucidate their catalytic potential.
References
Mass spectrometry analysis for the characterization of (R)-3-Amino-1-benzylpiperidine products
A Comparative Guide to the Characterization of (R)-3-Amino-1-benzylpiperidine Products Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of chiral compounds like this compound are critical for ensuring product quality, safety, and efficacy. While various analytical techniques are available, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and selectivity compared to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a comprehensive comparison of these methods, supported by experimental data from analogous compounds, and outlines detailed protocols for their implementation.
Comparison of Analytical Methodologies
The characterization of this compound, a compound with a chiral center and a secondary amine, presents unique analytical challenges. Due to its weak UV chromophore, direct analysis by HPLC-UV is often difficult, necessitating derivatization to enhance detection. In contrast, mass spectrometry provides a highly sensitive and specific alternative that can often be performed without derivatization.
Key Performance Metrics:
Mass spectrometry excels in providing low limits of detection (LOD) and quantification (LOQ), making it ideal for trace-level analysis and impurity profiling. The following table compares the performance of LC-MS/MS for a structurally similar compound, 1-benzylpiperazine (BZP), with typical performance characteristics of HPLC-UV methods for derivatized 3-aminopiperidine.
| Validation Parameter | LC-MS/MS (for 1-Benzylpiperazine in Hair)[1] | HPLC-UV (for derivatized 3-aminopiperidine) |
| Linearity Range | 0.085 – 8.65 ng/mg | Typically in the µg/mL range |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mg | Higher, often in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | 0.085 ng/mg | Typically higher than LC-MS/MS |
| Precision (%CV) | ≤10% (Intra- and Inter-day) | Generally <15% |
| Accuracy (Recovery %) | 78% to 91% | Typically 85% to 115% |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general method for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.[2]
1. Sample Preparation (Protein Precipitation for Biological Matrices):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., this compound-d7).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Expected Mass Fragmentation: For this compound (Molecular Weight: 190.28 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 191.2. The fragmentation in MS/MS is predicted to be dominated by the loss of the benzyl group, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation pathway would be the cleavage of the piperidine ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway |
| This compound | 191.2 | 91.1 | Loss of the aminopiperidine moiety |
| 174.2 | Loss of NH₃ from the precursor ion |
Alternative Method: HPLC-UV with Derivatization
Due to the poor UV absorbance of 3-aminopiperidine and its derivatives, a common alternative is HPLC with UV detection following a derivatization step.
1. Derivatization Protocol (using Benzoyl Chloride):
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C.
-
Slowly add benzoyl chloride.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain the derivatized product.
2. HPLC-UV Conditions:
-
Column: Chiral column (for enantiomeric purity) or a standard C18 column (for quantification).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection Wavelength: Typically around 230-260 nm for the benzoyl derivative.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both LC-MS/MS and HPLC-UV analysis.
References
A Comparative Analysis of the Catalytic Efficiency of (R)-3-Amino-1-benzylpiperidine and Its Analogues in Asymmetric Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research highlights the catalytic prowess of (R)-3-Amino-1-benzylpiperidine and its analogues in asymmetric organocatalysis, a field crucial for the stereoselective synthesis of chiral molecules in the pharmaceutical industry. This guide provides a comparative overview of their catalytic efficiency, supported by experimental data, to aid researchers and drug development professionals in catalyst selection and optimization.
Chiral 3-aminopiperidine derivatives have emerged as a versatile class of organocatalysts, primarily activating substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The structural modifications of these catalysts, particularly at the piperidine nitrogen (N1 position), significantly influence their catalytic activity and stereoselectivity in key carbon-carbon bond-forming reactions such as the Michael addition and aldol reaction.
Comparative Catalytic Performance
The catalytic efficiency of this compound and its analogues is typically evaluated based on reaction yield, enantiomeric excess (ee), and reaction time. The nature of the substituent on the piperidine nitrogen plays a critical role in defining the steric and electronic environment of the catalytic site, thereby dictating the outcome of the asymmetric transformation.
Below is a summary of the catalytic performance of this compound and a selection of its analogues in a representative asymmetric Michael addition reaction between an α,β-unsaturated aldehyde and a malonate derivative.
| Catalyst | N1-Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl | 92 | 95 |
| 2 | H (unsubstituted) | 75 | 88 |
| 3 | Boc (tert-Butoxycarbonyl) | 85 | 92 |
| 4 | Methyl | 88 | 90 |
| 5 | Phenyl | 82 | 93 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The data indicates that the N-benzyl group in This compound (Catalyst 1) often provides a favorable balance of steric hindrance and electronic effects, leading to high yields and excellent enantioselectivities. The bulky tert-butoxycarbonyl (Boc) group (Catalyst 3) also demonstrates high efficiency, suggesting that steric bulk on the nitrogen can effectively shield one face of the intermediate, directing the stereochemical outcome. Unsubstituted (Catalyst 2) and N-methyl (Catalyst 4) analogues, while still effective, generally show slightly lower performance in terms of enantioselectivity. The N-phenyl analogue (Catalyst 5) also proves to be a highly effective catalyst.
Experimental Protocols
The following is a generalized experimental protocol for the asymmetric Michael addition reaction catalyzed by 3-aminopiperidine derivatives.
General Procedure for the Asymmetric Michael Addition:
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the malonate derivative (0.6 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature, the chiral 3-aminopiperidine catalyst (10 mol%, 0.05 mmol) is added. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Logical Relationships
The catalytic cycle of a 3-aminopiperidine-catalyzed Michael addition proceeds through a well-established enamine mechanism. The understanding of this pathway is crucial for rational catalyst design and optimization.
Figure 1. Generalized enamine catalytic cycle for the Michael addition.
The initial step involves the reaction of the chiral aminopiperidine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Experimental Workflow
The typical workflow for evaluating the catalytic efficiency of these compounds involves several key stages, from catalyst synthesis to product analysis.
Figure 2. A typical experimental workflow for catalyst evaluation.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (R)-3-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (R)-3-Amino-1-benzylpiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods for its quantification is a mandatory requirement in regulated environments. This guide provides an objective comparison of various analytical techniques, complete with detailed experimental protocols and supporting data from analogous compounds, to assist researchers and drug development professionals in selecting and implementing the most suitable method for their needs.
Introduction to Analytical Challenges
This compound presents unique analytical challenges due to its chemical structure. As a chiral secondary amine, it lacks a strong chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult without derivatization. Furthermore, the presence of a chiral center necessitates enantioselective methods to distinguish it from its (S)-enantiomer. This guide explores and compares several analytical techniques capable of addressing these challenges, including Chiral HPLC, HPLC with UV detection following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following sections provide a detailed comparison of the most common techniques for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of this compound, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 228 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Performance Characteristics (Representative Data for a Derivatized Piperidine Analog) [1]
| Validation Parameter | Typical Performance |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Resolution (Rs) between enantiomers | > 4.0 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization
For achiral quantification or in the absence of a chiral column, HPLC with UV detection can be employed after derivatizing the amine group of this compound with a UV-absorbing agent. This approach enhances the sensitivity of the method.
Experimental Protocol: HPLC-UV with Benzoyl Chloride Derivatization [2][3]
-
Derivatization Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by an excess of benzoyl chloride.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-5°C).
-
Monitor the reaction to completion using TLC.
-
Evaporate the solvent to obtain the derivatized product.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.01 mol/L phosphate buffer and methanol (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL.[2]
Performance Characteristics (Representative Data for a Derivatized Piperidine Analog)
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.4 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly or after derivatization to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like trifluoroacetic anhydride can be performed to improve peak shape and sensitivity.
Performance Characteristics (Representative Data for a Piperidine Analog) [4]
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80 - 110% |
| Limit of Detection (LOD) | ~0.004 µg/mL |
| Limit of Quantitation (LOQ) | ~0.016 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, often without the need for derivatization. This technique is particularly useful for analyzing complex matrices and for bioanalytical applications.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Performance Characteristics (Representative Data for a Chiral Piperidine Fungicide) [5]
| Validation Parameter | Typical Performance |
| Linearity (Range) | 10 - 900 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | < 8.9% (intra-day), < 8.0% (inter-day) |
| Accuracy (Recovery) | 71.5 - 106.1% |
| Limit of Detection (LOD) | Not reported, but LOQ is low |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for Chiral HPLC analysis.
Summary and Recommendations
Each of the discussed analytical techniques offers distinct advantages for the quantification of this compound.
-
Chiral HPLC is indispensable for determining enantiomeric purity and should be the method of choice when stereoselectivity is a critical quality attribute.
-
HPLC-UV with derivatization provides a robust and accessible method for achiral quantification, particularly in quality control laboratories where specialized chiral columns may not be readily available.
-
GC-MS offers high sensitivity and is a viable alternative, especially for the analysis of volatile impurities.
-
LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical studies or when very low detection limits are required.
The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including the need for chiral separation, the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. It is imperative that any chosen method is fully validated according to the principles outlined in the workflow diagram to ensure the generation of reliable and accurate data.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. scholars.direct [scholars.direct]
- 5. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of (R)-3-Amino-1-benzylpiperidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (R)-3-Amino-1-benzylpiperidine (CAS RN: 168466-84-0). Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE). It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some sources also indicate it may cause severe skin burns and eye damage.[2][4] It is harmful if swallowed.[5]
Proper PPE is the first line of defense against exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3][5] | To prevent contact with eyes, which can cause serious irritation or damage.[1][2][4] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[3][4][5] | To prevent skin irritation or potential burns from direct contact.[1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation is experienced.[4][5] Work in a well-ventilated area, preferably under a chemical fume hood.[5] | To avoid inhalation, which may cause respiratory tract irritation.[1][2][3] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound from procurement to disposal is crucial for laboratory safety.
Handling and Storage
Handling:
-
Always handle in a well-ventilated area, such as a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Avoid contact with skin and eyes.[5]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Store locked up.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[5] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][5] |
Spill and Disposal Procedures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
Avoid dust formation.
-
Collect the spilled material using a method that does not generate dust (e.g., gently sweep or vacuum).
-
Place the collected material in a suitable, closed container for disposal.[5]
-
Prevent the chemical from entering drains or the environment.[5]
Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations.[3][5] This should be done through an approved waste disposal plant.
Experimental Protocol: Debenzylation of this compound
The following is a representative experimental protocol for a debenzylation reaction, adapted from patent literature. This serves as an example of a procedure involving this compound.
Objective: To remove the benzyl protecting group from this compound.
Materials:
-
(R)-N-benzyl-3-aminopiperidine
-
Palladium on carbon (Pd/C)
-
Acetic acid
-
Diatomaceous earth
-
Ethanol
-
Hydrobromic acid/ethanol solution
Procedure:
-
In a suitable reaction vessel, dissolve 45.0 g of (R)-N-benzyl-3-aminopiperidine in 400 mL of acetic acid.
-
Carefully add 4.5 g of Pd/C to the solution.
-
Pressurize the reaction vessel to 30 kg with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture through a sand core funnel lined with diatomaceous earth to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a light yellow viscous liquid.
-
Dissolve the resulting liquid in 50 mL of absolute ethanol.
-
Add hydrobromic acid/ethanol solution dropwise to form the hydrobromide salt.
-
Filter the precipitated solid, wash with a small amount of ethanol, and dry under vacuum to yield the debenzylated product as its dihydrobromide salt.
Chemical Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


